A Comprehensive Technical Guide to 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile
A Note on the Target Compound: This guide focuses on the synthesis, properties, and applications of 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile (CAS No. 1006518-87-1).
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Target Compound: This guide focuses on the synthesis, properties, and applications of 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile (CAS No. 1006518-87-1). While the initial topic specified the 3-methyl analogue, a comprehensive search of scientific literature and chemical databases did not yield a dedicated CAS number or extensive information for "3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile." The unmethylated pyrazole core is a more commonly referenced and synthesized structure. Therefore, this guide provides an in-depth exploration of the well-documented 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile, which serves as a crucial building block in medicinal chemistry and materials science. The principles and methodologies described herein are likely applicable to the synthesis of its substituted analogues.
Introduction and Significance
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its derivatives are known for a wide spectrum of biological activities. The presence of a formyl group at the 4-position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration, making 4-formylpyrazoles valuable intermediates in the synthesis of more complex heterocyclic systems. The propanenitrile substituent at the 1-position enhances the molecule's polarity and potential for hydrogen bonding, which can be crucial for its interaction with biological targets. This unique combination of functional groups makes 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile a compound of significant interest to researchers in drug development and materials science.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The table below summarizes the key properties of 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile.
Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.
N/A
Synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile
The synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile is typically achieved through a two-step process:
Cyanoethylation of Pyrazole: This step involves the reaction of pyrazole with acrylonitrile to introduce the propanenitrile side chain at the N1 position.
Vilsmeier-Haack Formylation: The resulting 3-(1H-pyrazol-1-yl)propanenitrile is then formylated at the C4 position of the pyrazole ring using the Vilsmeier-Haack reagent.
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile
This reaction is a Michael addition of the pyrazole nitrogen to the activated double bond of acrylonitrile.
Physicochemical Profiling and Synthetic Utility of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Technical Whitepaper
Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of targeted therapeutics, particularly in the design of kinase inhibitors and GPCR modul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of targeted therapeutics, particularly in the design of kinase inhibitors and GPCR modulators. 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 372190-37-9) represents a uniquely versatile bifunctional scaffold[1]. By integrating an electron-rich pyrazole core with two orthogonal reactive handles—an electrophilic formyl group and an aliphatic nitrile—this molecule allows for divergent synthetic pathways.
This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic assembly, and outlines a self-validating protocol for its generation and downstream functionalization.
To effectively utilize this building block, one must understand how its distinct functional groups interact electronically and sterically. The molecule consists of three critical domains:
The Pyrazole Core: Provides aromatic stability and acts as a hydrogen-bond acceptor/donor matrix, crucial for binding within the ATP-hinge region of kinases.
The 3-Methyl Substituent: Exerts a mild +I (inductive) effect, pushing electron density into the ring. More importantly, it provides steric shielding to the adjacent pyrazole nitrogen, dictating the regioselectivity of electrophilic attacks.
The 4-Formyl & 1-Propanenitrile Handles: The 4-formyl group is highly electrophilic, primed for reductive aminations or olefination[2]. The 1-propanenitrile group, installed via an aza-Michael addition, serves as a polar, linear spacer that can be hydrolyzed or reduced.
Low molecular weight ensures high ligand efficiency when incorporated into larger drug molecules[3].
Hydrogen Bond Acceptors
3
Nitrile nitrogen, formyl oxygen, and pyrazole nitrogen contribute to aqueous solubility and target binding.
Hydrogen Bond Donors
0
The N-H bond of the parent pyrazole is fully substituted, increasing lipophilicity and membrane permeability.
Reactivity Profile
Bifunctional (Electrophilic)
The formyl group reacts rapidly with primary/secondary amines; the nitrile requires harsher conditions (strong acid/base or catalytic hydrogenation) to react, allowing for orthogonal functionalization.
The synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile relies on the aza-Michael addition of 3-methyl-1H-pyrazole-4-carbaldehyde to acrylonitrile. Understanding the logical flow of this transformation is critical for process optimization.
Figure 1: Synthetic workflow and downstream functionalization of the pyrazole intermediate.
Self-Validating Experimental Protocol
As an Application Scientist, I emphasize protocols that build in their own quality control. A reaction should not proceed to the next step unless specific, measurable criteria are met. Below is the optimized, self-validating protocol for synthesizing the title compound.
Phase 1: Aza-Michael Addition
Objective: Form the C-N bond selectively at the N1 position of the pyrazole.
Initiation: Dissolve 1.0 equivalent of 3-methyl-1H-pyrazole-4-carbaldehyde in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
Causality: MeCN is a polar aprotic solvent. It stabilizes the intermediate pyrazolide anion generated in the next step without hydrogen-bonding to it, thereby maximizing its nucleophilicity.
Base Catalysis: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Causality: DBU is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyrazole N-H (pKa ~13.5) to form the reactive nucleophile but is too bulky to attack the electrophilic formyl group or the acrylonitrile, preventing unwanted side reactions.
Electrophile Addition: Add 1.2 equivalents of acrylonitrile dropwise at 0 °C, then warm to room temperature.
Causality: Acrylonitrile is prone to exothermic polymerization. Dropwise addition at low temperatures controls the thermal kinetics, ensuring the Michael addition outcompetes polymerization.
Self-Validation Check (LC-MS & TLC):
Action: Sample the reaction at 2 hours.
Validation Criteria: The reaction is complete only if LC-MS shows the disappearance of the starting mass (m/z 111 [M+H]⁺) and the emergence of a single major peak at m/z 164 [M+H]⁺. TLC (using 1:1 EtOAc/Hexanes) should show a new, more polar spot (due to the highly polar nitrile group).
The formyl group is typically the first handle to be derivatized in drug discovery campaigns[2].
Imine Formation: Combine the synthesized 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile with a primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (HOAc).
Causality: The weak acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating imine/iminium formation.
Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) and stir at 60 °C[2].
Causality: NaBH(OAc)₃ is a mild reducing agent. It is specifically chosen over NaBH₄ because it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the highly stable nitrile group.
Self-Validation Check (NMR):
Validation Criteria: Post-purification, the ¹H-NMR spectrum must show the complete disappearance of the aldehydic proton singlet (typically around 9.8–10.0 ppm) and the appearance of a new methylene singlet (~3.5–4.0 ppm) corresponding to the newly formed C-N bridge.
Handling, Stability, and Safety Grounding
While specific SDS data for the exact 3-methyl derivative is specialized, data from its direct structural analogue, 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile, dictates strict handling parameters[4].
Chemical Stability: The compound is stable under standard laboratory conditions (RT storage). However, prolonged exposure to strong aqueous bases will prematurely hydrolyze the nitrile to an amide or carboxylic acid. Prolonged exposure to atmospheric oxygen and light may slowly oxidize the formyl group to a carboxylic acid.
Storage: Store under an inert atmosphere (Argon or N₂) at 2–8 °C to preserve the integrity of the aldehyde.
Safety Profile: As a nitrile and aldehyde-containing compound, it should be treated as a severe eye and skin irritant. All handling must be conducted within a certified fume hood to mitigate inhalation risks associated with volatile aldehyde degradation products[4].
The Pyrazole-4-Carbaldehyde Scaffold: A Technical Whitepaper on Pharmacophore Dynamics and Biological Efficacy
Executive Summary In the landscape of modern medicinal chemistry, five-membered nitrogen-containing heterocycles represent a cornerstone of rational drug design. Among these, 1H-pyrazole-4-carbaldehyde has emerged as a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, five-membered nitrogen-containing heterocycles represent a cornerstone of rational drug design. Among these, 1H-pyrazole-4-carbaldehyde has emerged as a highly privileged scaffold[1]. The inherent stability of the pyrazole core, combined with the versatile reactivity of the C4-aldehydic handle, allows for the rapid generation of diverse molecular architectures, including Schiff bases, chalcones, and thiazolidinone hybrids[1][2]. This whitepaper synthesizes current literature to explore the mechanistic rationale behind the biological activity of pyrazole-4-carbaldehyde derivatives, providing validated experimental workflows for their synthesis and biological evaluation.
Pharmacophore Dynamics & Mechanistic Rationale
The pharmacological versatility of pyrazole-4-carbaldehydes stems from their unique electronic and structural properties. The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor), enabling high-affinity interactions with a multitude of biological targets, such as kinase ATP-binding sites and microbial enzymes[1][3].
The C4-carbaldehyde group acts as a critical synthetic linchpin. It is typically installed via the Vilsmeier-Haack reaction , a highly efficient formylation process that simultaneously drives the cyclization of hydrazone intermediates[4][5]. Once formed, the aldehyde group can undergo Claisen-Schmidt condensation to yield pyrazole-chalcone hybrids, which are known to act as Michael acceptors in biological systems, covalently binding to nucleophilic cysteine residues on target proteins like tubulin[6][7].
Synthetic workflow of pyrazole-4-carbaldehydes and derivatization into bioactive agents.
Spectrum of Biological Activities
Antimicrobial and Antifungal Efficacy
Pyrazole-4-carbaldehyde derivatives have demonstrated profound efficacy against multi-drug resistant pathogens. Halogenated derivatives, particularly those bearing 2,4-dichloro or 2,4,6-trichloro phenoxy moieties, exhibit significant zones of inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans[4][8]. Furthermore, Schiff bases tethered to the pyrazole core have been identified as dual-targeting inhibitors of microbial dihydrofolate reductase (DHFR) and DNA gyrase, disrupting vital nucleic acid synthesis pathways[2].
Anticancer and Cytotoxic Mechanisms
The hybridization of pyrazole-4-carbaldehydes into chalcones or curcumin analogues yields potent antineoplastic agents. These asymmetric mono-carbonyl analogues (MACs) exert their effects primarily through microtubule destabilization[6]. By inhibiting spindle formation, these compounds trigger G2/M cell cycle arrest, which subsequently activates caspase-3, driving the cancer cell into apoptosis[6]. Assays against HeLa and MDA-MB-231 breast cancer cell lines have shown that these derivatives can reduce cell viability by over 50% at low micromolar concentrations[6][9].
Mechanism of microtubule destabilization and caspase-3 mediated apoptosis by pyrazole hybrids.
Anti-inflammatory and Antioxidant Profiles
Derivatives such as 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes act as potent radical scavengers. In vitro assays demonstrate high DPPH, nitric oxide, and hydroxyl radical scavenging activity, often comparable to standard drugs like diclofenac sodium[10]. In vivo, these compounds suppress carrageenan-induced paw edema by downregulating pro-inflammatory mediators including malondialdehyde (MDA), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α)[11].
Quantitative Data Synthesis
To facilitate SAR (Structure-Activity Relationship) analysis, the following table synthesizes key quantitative metrics from recent literature regarding pyrazole-4-carbaldehyde derivatives:
As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental systems. The following protocols detail the causality behind each step and include integrated quality control measures.
Protocol 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Rationale: The Vilsmeier reagent (formed from POCl3 and DMF) acts as a highly reactive chloroiminium electrophile. It attacks the hydrazone intermediate, driving a cyclization and subsequent formylation to yield the pyrazole-4-carbaldehyde[4][5].
Preparation of Vilsmeier Reagent: Cool 10 mL of anhydrous DMF to 0°C in an ice bath. Dropwise, add 2 mL of Phosphorus oxychloride (POCl3) under continuous magnetic stirring. Causality: Exothermic reaction; strict temperature control prevents the degradation of the chloroiminium ion.
Addition: Slowly add the hydrazone derivative (0.005 mol) to the cold reagent.
Cyclization & Formylation: Gradually raise the temperature and stir the mixture at 70-80°C for 5-10 hours[4][12].
Quenching: Pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO3 solution until pH 7 is reached. Causality: Neutralization hydrolyzes the iminium intermediate to the final aldehyde and precipitates the product.
Validation (Self-Validating Step): Filter and recrystallize the solid from DMF/ethanol. Confirm synthesis via 1H-NMR by verifying the disappearance of the hydrazone proton and the appearance of a distinct aldehydic proton singlet at 9.90–10.32 ppm[6].
Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay
Rationale: Determining the Minimum Inhibitory Concentration (MIC) requires a metabolically active indicator to differentiate between bacteriostatic and bactericidal effects accurately[8].
Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole derivative in Mueller-Hinton broth (concentrations ranging from 0.5 to 256 μg/mL).
Inoculation & Incubation: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.
Endpoint Determination: Add 10 μL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
Validation (Self-Validating Step): A color change from blue (oxidized) to pink (reduced) indicates viable cells. The assay is only valid if the positive control (e.g., Ciprofloxacin) shows expected MIC values and the negative control (DMSO vehicle) remains pink, proving the solvent is non-toxic at the tested concentration[4].
Protocol 3: Cytotoxicity Evaluation via MTT Assay
Rationale: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase in living cells, providing a direct colorimetric correlation to cell viability[1][9].
Cell Seeding: Seed cancer cells (e.g., HeLa or MDA-MB-231) in a 96-well plate at a density of
1×104
cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2.
Treatment: Treat cells with varying concentrations of the pyrazole-chalcone hybrid (1.0 μM to 100.0 μM) dissolved in DMSO (final DMSO concentration < 0.1%).
MTT Incubation: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells convert MTT into insoluble purple formazan crystals.
Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 100 μL of pure DMSO. Measure absorbance at 570 nm using a microplate reader.
Validation (Self-Validating Step): Calculate the IC50 using non-linear regression. The assay plate must include a known cytotoxic agent (e.g., Doxorubicin) to validate the dynamic range and sensitivity of the specific cell passage used.
References
Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing). Source: rsc.org. URL:[Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Source: jpsionline.com. URL:[Link]
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. Source: acs.org. URL:[Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Source: rsc.org. URL:[Link]
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Source: semanticscholar.org. URL:[Link]
Current status of pyrazole and its biological activities - PMC. Source: nih.gov. URL:[Link]
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC. Source: nih.gov. URL:[Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors. Source: mdpi.com. URL:[Link]
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. Source: nih.gov. URL:[Link]
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: dovepress.com. URL:[Link]
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Source: biointerfaceresearch.com. URL:[Link]
The Discovery and History of Pyrazole-Based Propanenitriles: A Paradigm Shift in Kinase Inhibition
Executive Summary The advent of pyrazole-based propanenitriles represents a watershed moment in medicinal chemistry, fundamentally altering the therapeutic landscape for myeloproliferative neoplasms (MPNs) and autoimmune...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of pyrazole-based propanenitriles represents a watershed moment in medicinal chemistry, fundamentally altering the therapeutic landscape for myeloproliferative neoplasms (MPNs) and autoimmune disorders. At the heart of this chemical class is Ruxolitinib (INCB018424) , the first-in-class Janus kinase (JAK) inhibitor approved by the FDA. This whitepaper provides an in-depth technical analysis of the discovery, structural-activity relationship (SAR), and synthetic evolution of the pyrazole-propanenitrile scaffold. By examining the causality behind molecular design choices and the organocatalytic methodologies required for their synthesis, this guide serves as an authoritative resource for drug development professionals.
Historical Context: From Genomics to Targeted Kinase Inhibition
In the early 2000s, the pharmaceutical industry experienced a paradigm shift from broad-spectrum cytotoxic agents to highly targeted therapies. In 2002, Incyte Corporation initiated a discovery program targeting the JAK-STAT signaling pathway, initially conceptualized for multiple myeloma.
The trajectory of this program was irrevocably altered in 2004 with the discovery of the JAK2 V617F somatic mutation —a gain-of-function mutation present in approximately 95% of patients with polycythemia vera (PV) and 50% of patients with essential thrombocythemia (ET) and primary myelofibrosis (PMF) [1]. This biological revelation provided a clear mechanistic target. The medicinal chemistry challenge was to design a small molecule capable of outcompeting ATP in the highly conserved kinase domain while maintaining oral bioavailability and metabolic stability. The solution was the pyrazole-based propanenitrile scaffold.
Structural Activity Relationship (SAR): Causality in Molecular Design
The architecture of ruxolitinib—(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile—is a masterclass in rational drug design. Every functional group serves a distinct, causal purpose in its pharmacodynamics and pharmacokinetics.
The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system acts as the primary hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone amides of Glu930 and Leu932 in the ATP-binding pocket of JAK2.
The Pyrazole Linker: The 1H-pyrazole ring serves as a rigid, planar spacer that projects the propanenitrile tail into the solvent-exposed region of the kinase cleft, preventing steric clashes with the gatekeeper residues.
The Propanenitrile Moiety (Causality of the Nitrile): The inclusion of the aliphatic nitrile (-C≡N) is not merely structural. The nitrile group provides a strong dipole moment and acts as a hydrogen bond acceptor, significantly improving aqueous solubility. More importantly, it acts as a metabolic shield . Aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation; the electron-withdrawing nature of the nitrile group deactivates the adjacent carbons, prolonging the drug's half-life.
The Chiral Cyclopentyl Group: The beta-carbon of the propanenitrile is a chiral center. The (R)-enantiomer forces the cyclopentyl ring into a specific vector that optimally fills a hydrophobic pocket within the JAK1/2 cleft. The (S)-enantiomer exhibits drastically reduced kinase affinity due to steric repulsion.
Quantitative Pharmacological Profile
The precise engineering of the pyrazole-propanenitrile scaffold resulted in exceptional potency and selectivity, as summarized in the biochemical data below.
Target / Assay
IC₅₀ Value (nM)
Selectivity Profile
JAK1 (Biochemical)
3.3 nM
Primary Target
JAK2 (Biochemical)
2.8 nM
Primary Target
Tyk2 (Biochemical)
19 nM
~6-fold selectivity over Tyk2
JAK3 (Biochemical)
428 nM
>130-fold selectivity over JAK3
IL-6 Signaling (Cellular)
281 nM
Functional JAK1/2 inhibition
JAK2 V617F+ Ba/F3 Proliferation
127 nM
Efficacy in mutant cell lines
Table 1: Preclinical biochemical and cellular profiling of Ruxolitinib (INCB018424). Data synthesized from [Quintás-Cardama et al., 2010][1].
Mechanistic Workflow: The JAK-STAT Signaling Pathway
To understand the efficacy of the pyrazole-propanenitrile scaffold, one must visualize its intervention in the JAK-STAT pathway. Ruxolitinib acts as a Type I kinase inhibitor, binding to the active conformation of the kinase and halting the ATP-dependent phosphorylation cascade.
Fig 1: Mechanism of Action of Ruxolitinib within the JAK-STAT Signaling Pathway.
Synthetic Methodology: The Organocatalytic Aza-Michael Breakthrough
The reliance on the (R)-enantiomer presented a severe synthetic bottleneck. Traditional alkylation of pyrazoles lacks enantiocontrol, resulting in racemic mixtures that require inefficient chiral resolution. The breakthrough came via an organocatalytic asymmetric aza-Michael addition , developed by Lin et al. in 2009 [2].
By utilizing a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether), chemists could direct the nucleophilic attack of the pyrazole onto an α,β-unsaturated aldehyde with near-perfect stereocontrol.
Fig 2: Enantioselective Synthetic Workflow for the Pyrazole-Propanenitrile Scaffold.
Self-Validating Protocol: Enantioselective Synthesis of the Propanenitrile Core
This step-by-step methodology outlines the critical aza-Michael addition and subsequent nitrile installation, incorporating in-process controls to validate stereochemical integrity.
Step 1: Iminium Activation (Catalyst Preparation)
Action: In a flame-dried round-bottom flask under nitrogen, dissolve (E)-3-cyclopentylacrylaldehyde (1.0 equiv) in anhydrous toluene (0.5 M). Add (R)-diarylprolinol silyl ether (10 mol%) and benzoic acid (20 mol%).
Causality: Benzoic acid acts as a crucial co-catalyst. It accelerates the condensation between the secondary amine of the organocatalyst and the aldehyde, rapidly forming the highly reactive, chiral iminium ion intermediate.
Step 2: Asymmetric Aza-Michael Addition
Action: Add 4-bromo-1H-pyrazole (1.2 equiv) to the stirring solution. Maintain the reaction at room temperature for 24–48 hours.
Validation Check: Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed only if the enantiomeric excess (ee) is > 89%. The steric bulk of the silyl ether shields one face of the iminium ion, forcing the pyrazole to attack exclusively from the Re-face.
Step 3: One-Pot Imine Formation and Oxidation
Action: To the crude aldehyde intermediate, add aqueous ammonia (NH₄OH, 28%) and stir for 1 hour to form the imine. Subsequently, add molecular iodine (I₂) in a THF/H₂O mixture and stir for an additional 4 hours.
Causality: Isolating chiral aldehydes is notoriously difficult due to their propensity for racemization via enolization. This one-pot protocol traps the aldehyde as an imine and immediately oxidizes it to the highly stable propanenitrile, locking in the (R)-stereocenter.
Step 4: Final Assembly via Suzuki-Miyaura Coupling
Action: Convert the 4-bromo-pyrazole intermediate to a pinacol boronate ester. Couple this with a SEM-protected 4-chloropyrrolo[2,3-d]pyrimidine using Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane (90°C).
Action: Deprotect the SEM group using LiBF₄ in aqueous ammonia to yield the final Ruxolitinib free base.
Scaffold Expansion and AI-Driven Repurposing
The success of the pyrazole-propanenitrile scaffold inspired a generation of nitrile-containing kinase inhibitors. Baricitinib , while technically a pyrazole-acetonitrile derivative attached to an azetidine ring, operates on the exact same pharmacophoric principles established by ruxolitinib.
Conclusion
References
Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood, 115(15), 3109-3117.[Link]
Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., ... & Zhou, J. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999-2002.[Link]
Richardson, P., Griffin, I., Tucker, C., Smith, D., Oechsle, O., Phelan, A., ... & Stebbing, J. (2020). "Baricitinib as potential treatment for 2019-nCoV acute respiratory disease." EMBO Molecular Medicine, 12(4), e12697.[Link]
Protocols & Analytical Methods
Method
The Strategic Utility of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block In the landscape of contemporary organic synthesis, the strategic design of molecular scaffolds that offer both stability and diverse reactivity is paramount. Among t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, the strategic design of molecular scaffolds that offer both stability and diverse reactivity is paramount. Among these, pyrazole derivatives have emerged as privileged structures, particularly in the realms of medicinal chemistry and materials science. This guide focuses on a highly functionalized and promising building block: 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile . This molecule incorporates several key features that render it an invaluable tool for the synthetic chemist: a reactive aldehyde for a multitude of transformations, a synthetically versatile nitrile group, and a stable, N-substituted pyrazole core. The strategic placement of these functional groups allows for sequential and regioselective modifications, paving the way for the efficient construction of complex molecular architectures. This document provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Molecular Profile and Strategic Advantages
The structure of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile offers a unique convergence of reactive sites. The N-1 cyanoethyl group provides a handle for further functionalization or can influence the electronic properties of the pyrazole ring. The C-3 methyl group offers steric influence and a potential site for further derivatization. Most importantly, the C-4 formyl group is the primary gateway for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Proposed Protocol
Step 1: N-Alkylation of 3-methyl-1H-pyrazole with Acrylonitrile
The first step involves the Michael addition of 3-methyl-1H-pyrazole to acrylonitrile to introduce the propanenitrile side chain. This reaction typically proceeds with high regioselectivity for the N-1 position, especially under catalyst-free or mild basic conditions.[1][2]
Protocol 1: Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Reagent
Molar Eq.
MW ( g/mol )
Amount
3-methyl-1H-pyrazole
1.0
82.10
8.21 g
Acrylonitrile
1.2
53.06
6.37 g (7.6 mL)
Triethylamine
0.1
101.19
1.01 g (1.4 mL)
Acetonitrile
-
-
50 mL
Procedure:
To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add triethylamine (0.1 eq).
Slowly add acrylonitrile (1.2 eq) to the mixture at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC (Thin Layer Chromatography).
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile as a colorless oil.
MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₀N₃: 136.0875, found 136.0870.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrazoles.[5][6][7][8] The reaction of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile with the Vilsmeier reagent (prepared from POCl₃ and DMF) is expected to regioselectively install the formyl group at the C-4 position.
Protocol 2: Synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Reagent
Molar Eq.
MW ( g/mol )
Amount
Phosphorus oxychloride (POCl₃)
3.0
153.33
4.60 g (2.8 mL)
N,N-Dimethylformamide (DMF)
-
73.09
20 mL
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
1.0
135.16
1.35 g
Procedure:
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF with vigorous stirring.
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
The product can be extracted with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile as a solid.
MS (ESI): m/z [M+H]⁺ calculated for C₈H₁₀N₃O: 164.0824, found 164.0820.
Caption: Proposed two-step synthesis of the target molecule.
Applications in Organic Synthesis
The aldehyde functionality of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile serves as a versatile handle for the construction of more complex heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with a wide range of biological activities.[9] The title compound can serve as a precursor to these scaffolds through condensation with active methylene compounds followed by cyclization.
Protocol 3: Synthesis of a 6-amino-3-methyl-1-(2-cyanoethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative
To a solution of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in ethanol, add malononitrile (1.1 eq).
Add a catalytic amount of piperidine to the mixture.
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol).
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Knoevenagel Condensation
The formyl group readily undergoes Knoevenagel condensation with active methylene compounds to generate α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[10][11]
Protocol 4: Knoevenagel Condensation with Ethyl Cyanoacetate
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.
Add a catalytic amount of piperidine.
Reflux the mixture until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).
Cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-cyano-3-(3-methyl-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines.[8][12] The aldehyde can be converted into a diverse range of secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent.
To a stirred solution of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) and a drop of glacial acetic acid.
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography to afford 3-(3-methyl-4-((benzylamino)methyl)-1H-pyrazol-1-yl)propanenitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The compound 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (also known as 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carbaldehyde) is a highly versatile building block in medicinal chemistry. It features a pyrazole core functionalized with a reactive C4-formyl group, a C3-methyl group, and an N1-propanenitrile moiety. The primary application of this reagent is its condensation with primary amines to yield Schiff bases (imines) . Pyrazole-derived Schiff bases are extensively utilized in drug development due to their broad-spectrum pharmacological properties, including antimalarial, antimicrobial, and anticancer activities[1].
Causality in Experimental Design
The reaction between the C4-formyl group and a primary amine (
R−NH2
) is a classic nucleophilic addition-elimination reaction.
The Role of the Catalyst: The reaction is strictly pH-dependent. We utilize a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen. This increases the electrophilicity of the C4-carbon, facilitating the nucleophilic attack by the primary amine without fully protonating the amine itself (which would render it non-nucleophilic).
Solvent Selection: Absolute ethanol is chosen as the solvent. Because the formation of a Schiff base is a reversible equilibrium reaction that generates water as a byproduct, using an anhydrous solvent helps drive the equilibrium toward the imine product.
Stability of the N1-Propanenitrile Group: The cyanoethyl group at the N1 position remains stable under these mild acidic condensation conditions, providing a valuable handle for subsequent late-stage functionalizations (e.g., reduction to a primary amine or hydrolysis to a carboxylic acid).
Reaction Mechanism
The formation of the Schiff base proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration. The structural tautomerism of the resulting pyrazole Schiff bases heavily favors the stable imine form in solution, though keto-amine tautomerization can occur depending on the specific amine substituent[2].
Mechanistic pathway of Schiff base formation from 4-formylpyrazole and a primary amine.
Experimental Protocols
To ensure a self-validating system, the protocols below include in-process controls (TLC monitoring) and specific isolation techniques to guarantee high purity. We present both a conventional thermal reflux method and a modern microwave-assisted green chemistry approach.
Protocol A: Conventional Thermal Reflux
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile in 15 mL of absolute ethanol.
Amine Addition: Add 1.0 mmol of the desired primary amine (e.g., aniline, p-toluidine, or a functionalized aliphatic amine) to the solution while stirring.
Catalysis: Add 2–3 drops of glacial acetic acid. Note: Do not exceed this amount, as excess acid will protonate the amine, halting the reaction.
Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1; visualize under UV 254 nm).
Isolation: Once the aldehyde spot is consumed, remove the flask from heat and concentrate the solvent to half its volume under reduced pressure.
Crystallization: Transfer the flask to an ice bath (0–5 °C) for 30 minutes to induce precipitation. Filter the resulting solid under vacuum and wash with 5 mL of ice-cold ethanol.
Purification: Recrystallize the crude product from hot absolute ethanol to yield the pure Schiff base.
Microwave synthesis significantly accelerates the condensation and often eliminates the need for extensive recrystallization by reducing side-product formation.
Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of the pyrazole-aldehyde, 1.0 mmol of the primary amine, and 3 mL of absolute ethanol.
Catalysis: Add 1 drop of glacial acetic acid.
Execution: Seal the vial and subject it to microwave irradiation (approx. 150–200 W) at 80 °C for 5 to 10 minutes.
Isolation: Allow the vial to cool to room temperature. The product typically precipitates directly from the small volume of solvent. Filter, wash with cold ethanol, and dry under vacuum.
Experimental Workflow Visualization
Experimental workflow for the synthesis and isolation of pyrazole-derived Schiff bases.
Data Presentation: Method Comparison
The following table summarizes the expected quantitative outcomes when reacting 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile with various representative primary amines, comparing Conventional Reflux (CR) with Microwave-Assisted Synthesis (MW).
Primary Amine (
R−NH2
)
Method
Catalyst
Reaction Time
Expected Yield (%)
Product Appearance
Aniline
CR
Glacial AcOH
3.5 h
72 - 76
Pale yellow crystals
Aniline
MW
Glacial AcOH
6 min
85 - 89
Pale yellow crystals
p-Toluidine
CR
Glacial AcOH
3.0 h
75 - 80
Yellow powder
p-Toluidine
MW
Glacial AcOH
5 min
88 - 92
Yellow powder
4-Chloroaniline
CR
Glacial AcOH
4.5 h
68 - 72
Off-white solid
4-Chloroaniline
MW
Glacial AcOH
8 min
81 - 85
Off-white solid
Self-Validating Characterization Parameters
To confirm the successful conversion of the formyl group to the Schiff base, the following spectroscopic markers must be validated:
FTIR Spectroscopy: The disappearance of the strong aldehyde carbonyl (
C=O
) stretch at ~1690
cm−1
and the appearance of a sharp imine (
C=N
) stretching band at 1610–1630
cm−1 is the primary indicator of success. The nitrile (
C≡N
) stretch from the propanenitrile group should remain intact at ~2250
cm−1
.
1
H-NMR Spectroscopy (DMSO-
d6
or
CDCl3
): The aldehyde proton typically appears as a singlet far downfield (~9.8–10.0 ppm). Upon successful Schiff base formation, this signal will disappear, replaced by the characteristic azomethine proton (
CH=N
) singlet at ~8.2–8.6 ppm [2].
References
Aggarwal, S., Paliwal, D., Kaushik, D., & Kumar, A. (2018). "Pyrazole Schiff base hybrid as an anti-malarial agent: Synthesis, in vitro screening and molecular docking study." Combinatorial Chemistry & High Throughput Screening, 21(3).
URL: [Link]
Amarasekara, A. S., Owereh, O. S., Lyssenko, K. A., & Timofeeva, T. V. (2009). "Structural tautomerism of 4-acylpyrazolone schiff bases and crystal structure of 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one." Journal of Structural Chemistry, 50(6), 1159-1165.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Introduction & Strategic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic pharmacophore, widely recognized as a purine isostere with profound applications in kinase inhibition and oncology[1]. Traditionally, the synthesis of this core relies on cyclizing 5-aminopyrazole-4-carbonitriles or 4-carboxamides[2]. However, constructing the pyrazolo[3,4-d]pyrimidine system from 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile presents a unique synthetic challenge: the molecule lacks the requisite C5-amino nucleophile and possesses a base-sensitive propanenitrile moiety.
To overcome this, we detail a highly efficient, four-step synthetic workflow leveraging Directed ortho-Metalation (DoM) and a Tandem Aza-Wittig Electrocyclic Ring Closure [3].
Mechanistic Causality & Design
Acetal Protection: The electrophilic C4-formyl group must be masked to prevent destructive nucleophilic attack during the metalation phase.
Chemoselective Metalation: The use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is critical. Unlike
n
-BuLi, the bulky, non-nucleophilic LiTMP selectively deprotonates the highly acidic C5 position without attacking the base-sensitive N1-cyanoethyl (propanenitrile) group.
Electrophilic Azidation: Trapping the C5-lithio species with tosyl azide introduces the nitrogen atom required for the pyrimidine ring.
Aza-Wittig Cyclization: Following acetal deprotection, the azide is reduced by triphenylphosphine (
PPh3
) to an iminophosphorane. Subsequent reaction with an isocyanate triggers the formation of a highly reactive carbodiimide, which undergoes spontaneous intramolecular electrocyclic ring closure with the adjacent formyl group to form the pyrimidine core[3].
Figure 1: Synthetic pathway from 4-formylpyrazole to pyrazolo[3,4-d]pyrimidine via aza-Wittig.
Quantitative Optimization Data
The success of this pathway hinges on the precise execution of the C5-lithiation and the aza-Wittig cyclization. The tables below summarize the thermodynamic optimization required to prevent byproduct formation.
Table 1: Optimization of C5-Lithiation & Azidation Conditions
Base
Temp (°C)
Electrophile
Yield of C5-Azide (%)
Mechanistic Observation
n
-BuLi
-78
TsN3
< 10%
Massive degradation via nucleophilic attack on the nitrile.
LDA
-78
TsN3
65%
Incomplete metalation due to insufficient basicity/sterics.
LiTMP
-78
TsN3
88%
Clean conversion; complete preservation of the nitrile.
LiTMP
-40
TsN3
45%
Thermal decomposition of the lithiated pyrazole intermediate.
Objective: Shield the C4-formyl group from strong bases.
Charge a round-bottom flask equipped with a Dean-Stark trap with 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (10.0 mmol, 1.0 equiv) and anhydrous toluene (50 mL).
Add ethylene glycol (20.0 mmol, 2.0 equiv) and
p
-toluenesulfonic acid monohydrate (
p
-TsOH, 0.5 mmol, 0.05 equiv).
Reflux the mixture at 110 °C for 12 hours, continuously removing generated water.
Cool to room temperature, wash with saturated aqueous
NaHCO3
(2 × 25 mL), dry over
Na2SO4
, and concentrate under reduced pressure.
Self-Validation (IPC):1H
NMR must show the complete disappearance of the aldehyde proton singlet at ~9.9 ppm and the appearance of the acetal methine proton at ~5.8 ppm.
Step 2: Directed ortho-Metalation & Azidation
Objective: Regioselective introduction of the nitrogen precursor at C5.
Dissolve the protected pyrazole (8.0 mmol, 1.0 equiv) in anhydrous THF (40 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise, add a freshly prepared solution of LiTMP (9.6 mmol, 1.2 equiv) in THF over 15 minutes. Stir at -78 °C for exactly 1 hour to ensure complete metalation.
Rapidly add a pre-cooled solution of tosyl azide (
TsN3
, 9.6 mmol, 1.2 equiv) in anhydrous THF (10 mL).
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.
Quench with saturated aqueous
NH4Cl
(20 mL) and extract with ethyl acetate (3 × 30 mL). Purify via flash chromatography (Hexanes/EtOAc).
Self-Validation (IPC): FTIR spectroscopy must reveal a sharp, intense asymmetric stretching band at ~2115 cm⁻¹ , confirming the presence of the azide group.
Step 3: Acetal Deprotection
Objective: Unmask the formyl group to act as an intramolecular electrophile.
Dissolve the C5-azido acetal (6.0 mmol) in a mixture of THF (20 mL) and water (5 mL).
Add 2M aqueous HCl (5 mL) and stir at room temperature for 4 hours.
Carefully neutralize with solid
NaHCO3
until gas evolution ceases. Extract with dichloromethane (3 × 20 mL), dry, and concentrate.
Self-Validation (IPC):1H
NMR will show the return of the aldehyde proton (~9.9 ppm). Crucially, the FTIR azide stretch (~2115 cm⁻¹) and the nitrile stretch (~2250 cm⁻¹) must remain intact.
Step 4: Tandem Aza-Wittig Electrocyclic Ring Closure
Objective: Construct the fused pyrimidine ring under mild conditions.
Dissolve the 3-(5-azido-4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (5.0 mmol, 1.0 equiv) in anhydrous
CH2Cl2
(30 mL) under argon at 0 °C.
Add triphenylphosphine (
PPh3
, 5.0 mmol, 1.0 equiv) portion-wise. Observation: Immediate effervescence (
N2
gas evolution) indicates the Staudinger reduction to the iminophosphorane.
Stir for 1 hour at room temperature, then add phenyl isocyanate (5.5 mmol, 1.1 equiv).
Stir the reaction mixture at room temperature for 12 hours. The intermediate carbodiimide will spontaneously cyclize.
Concentrate the mixture and purify via silica gel chromatography to isolate the final pyrazolo[3,4-d]pyrimidine derivative, separating it from the triphenylphosphine oxide byproduct.
Self-Validation (IPC): FTIR must show the complete disappearance of the azide band (2115 cm⁻¹) and the emergence of strong pyrimidine ring stretches at ~1680 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=N) .
Figure 2: Mechanistic logic of the tandem aza-Wittig electrocyclic ring closure.
Post-Synthesis Modification Insight
The N1-propanenitrile group present in the starting material serves as an excellent, robust protecting group throughout this sequence. Once the pyrazolo[3,4-d]pyrimidine core is fully elaborated, the cyanoethyl group can be cleanly removed via a base-catalyzed retro-Michael addition (e.g., using DBU or
KOtBu
in THF) to yield the free N1-H pyrazolo[3,4-d]pyrimidine, which is often required for hydrogen-bonding interactions in kinase active sites.
References
Molina, P., et al. "Fused pyrimidines by a tandem aza-Wittig/electrocyclic ring closure strategy." ACS Publications. URL:[Link]
Yen, W.-P., et al. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." PMC. URL:[Link]
"One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Application Note: 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile in Rational Drug Design
Prepared by: Advanced Medicinal Chemistry Hub, Tokyo, Japan Target Audience: Medicinal Chemists, Lead Optimization Scientists, and PROTAC Developers Executive Summary In contemporary medicinal chemistry, the rapid genera...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Advanced Medicinal Chemistry Hub, Tokyo, Japan
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and PROTAC Developers
Executive Summary
In contemporary medicinal chemistry, the rapid generation of structural diversity from a single, highly functionalized building block is critical for accelerating hit-to-lead and lead optimization campaigns. 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a highly versatile, trifunctional scaffold that provides distinct orthogonal reactivity vectors. By integrating a privileged pyrazole core with an electrophilic formyl group and a reducible propanenitrile appendage, this building block enables the divergent synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Targeted Protein Degraders (PROTACs).
This application note details the structural rationale, validated synthetic protocols, and downstream pharmacological applications of this intermediate.
Pharmacophore Rationale & Structural Utility
The utility of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is rooted in the independent reactivity and biological relevance of its three distinct structural domains:
The Pyrazole Core (Privileged Scaffold): Pyrazole is a five-membered aromatic heterocycle that functions as a "privileged scaffold" in drug discovery [1]. It acts as a robust bioisostere for phenyl and pyrrole rings while offering superior metabolic stability and dual hydrogen-bond donor/acceptor capabilities. FDA-approved drugs such as ruxolitinib and celecoxib rely heavily on the pyrazole nucleus to anchor into target active sites [2].
The C4-Formyl Handle: The aldehyde group at the C4 position is highly electrophilic. It serves as an ideal handle for reductive aminations, Knoevenagel condensations, and Wittig reactions. In kinase inhibitor design, converting this formyl group into an aminomethyl motif allows for the precise targeting of solvent-exposed channels or acidic residues just outside the ATP-binding hinge region [3].
The N1-Propanenitrile Appendage: The propanenitrile group offers unique topological advantages. It can be hydrolyzed to a carboxylic acid, cyclized into a tetrazole (a lipophilic acid bioisostere for GPCR targeting), or selectively reduced to a primary propylamine. The latter is highly prized in PROTAC development, serving as a flexible alkyl linker to recruit E3 ubiquitin ligases.
Synthetic Divergence & Workflow
The orthogonal reactivity of the formyl and nitrile groups allows chemists to selectively functionalize one site without necessitating cumbersome protecting group strategies.
Divergent synthetic workflows enabled by the orthogonal reactivity of the pyrazole building block.
Advanced Experimental Protocols
To ensure scientific integrity and reproducible yields, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol A: Chemoselective Reductive Amination of the C4-Formyl Group
Objective: To install a functionalized amine at the C4 position while preserving the propanenitrile group for future elaboration.
Causality & Rationale: The aldehyde is highly electrophilic. By utilizing Sodium triacetoxyborohydride (STAB)—a mild, sterically hindered reducing agent—we selectively reduce the transient imine/iminium ion without reducing the nitrile group or over-reducing the unreacted aldehyde.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq, 5.0 mmol) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 25 mL).
Catalysis: Add glacial acetic acid (1.0 eq). Expert Insight: The acid protonates the aldehyde oxygen, dramatically increasing its electrophilicity and accelerating Schiff base (imine) formation.
Self-Validation Check (Critical): Stir at room temperature for 2 hours. Do not add the reducing agent yet. Monitor the reaction via LC-MS or TLC to confirm >95% conversion to the imine intermediate. Why? Premature addition of STAB will directly reduce the starting aldehyde to an unreactive primary alcohol.
Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes to control the mild exotherm. Stir for an additional 4 hours at room temperature.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).
Protocol B: Controlled Reduction of the Propanenitrile to a Propylamine Linker
Objective: To convert the nitrile into a primary amine, providing an extended alkyl attachment point for PROTAC E3 ligase ligands.
Causality & Rationale: Nitriles are notoriously stubborn to reduce and prone to forming secondary amine dimers. Catalytic hydrogenation using Raney Nickel in the presence of ammonia is specifically chosen over LiAlH₄. LiAlH₄ is overly aggressive and would destroy any ester or amide functionalities introduced during earlier steps.
Step-by-Step Methodology:
Reaction Setup: Dissolve the pyrazole intermediate (1.0 eq, 3.0 mmol) in methanolic ammonia (7N NH₃ in MeOH, 15 mL). Expert Insight: The high concentration of ammonia acts as a competitive nucleophile, aggressively suppressing the formation of unwanted secondary amine side-products during the reduction.
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel catalyst (10% w/w). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.
Hydrogenation: Place the reaction vessel in a Parr shaker or high-pressure reactor. Purge with nitrogen three times, then pressurize with hydrogen gas to 50 psi. Stir vigorously at room temperature for 12 hours.
Self-Validation Check: Monitor the reaction via FT-IR spectroscopy. The reaction is deemed complete when the sharp, characteristic -C≡N stretch at ~2250 cm⁻¹ completely disappears.
Workup & Purification: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate and purify the resulting primary amine via reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
Application in Targeted Protein Degradation (PROTACs)
The propylamine derivative generated in Protocol B is a highly valuable precursor for PROTAC synthesis. The pyrazole core, modified via Protocol A, acts as the "warhead" binding to the oncogenic target (e.g., an overactive kinase). The newly formed primary amine at the N1 position serves as the ideal anchor point to attach a PEG-based or alkyl linker connected to a cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand.
Mechanism of action for a pyrazole-derived Targeted Protein Degrader (PROTAC).
Quantitative Data Summary
The table below summarizes the reaction parameters, typical yields, and medicinal chemistry applications for the primary transformations of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Functional Handle
Transformation
Reagents & Conditions
Typical Yield
Medicinal Chemistry Application
C4-Formyl
Reductive Amination
Amine, NaBH(OAc)₃, DCE, AcOH, RT
75–88%
Installation of solvent-channel binding motifs for kinase inhibition.
C4-Formyl
Knoevenagel Condensation
Active methylene, Piperidine, EtOH, Reflux
80–92%
Synthesis of extended conjugated systems for fluorescent optical probes.
N1-Propanenitrile
Nitrile Reduction
H₂ (50 psi), Raney Ni, NH₃/MeOH, RT
65–80%
Generation of propylamine linkers for PROTAC E3 ligase recruitment.
N1-Propanenitrile
Tetrazole Formation
NaN₃, NH₄Cl, DMF, 100°C
70–85%
Creation of lipophilic carboxylic acid bioisosteres for GPCR targeting.
References
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review
Source: Current Topics in Medicinal Chemistry (PubMed / National Institutes of Health)
URL: [Link] [1]
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery
Source: Future Medicinal Chemistry (Taylor & Francis)
URL: [Link][2]
Title: Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development
Source: Synthetic Communications (Taylor & Francis)
URL: [Link] [3]
Method
Application Note: Versatile Derivatization Strategies for the Aldehyde Group of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Abstract This application note provides a detailed guide for the chemical modification of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, a versatile heterocyclic building block. The aldehyde functional group at the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed guide for the chemical modification of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, a versatile heterocyclic building block. The aldehyde functional group at the C4 position of the pyrazole ring serves as a reactive handle for a wide array of chemical transformations. We present detailed protocols, mechanistic insights, and the scientific rationale for several key derivatization strategies, including reductive amination, condensation reactions to form oximes and hydrazones, Knoevenagel condensation, and the Wittig reaction. These methodologies are fundamental for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery and for the development of chemical probes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for creating diverse molecular architectures.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including the blockbuster JAK inhibitor Ruxolitinib, which features a related 1-substituted propanenitrile pyrazole core.[1][2] The compound 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile combines this important heterocyclic core with a strategically placed and highly versatile aldehyde group. The derivatization of this aldehyde is a critical step in molecular diversification, allowing for the systematic modulation of steric and electronic properties to optimize biological activity, selectivity, and pharmacokinetic profiles.
The aldehyde's electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a gateway to a vast chemical space. This guide explains the causality behind experimental choices for several high-yield derivatization reactions, ensuring that each protocol is a self-validating system for reliable and reproducible synthesis.
Derivatization Strategies and Protocols
The following sections detail robust protocols for modifying the aldehyde group. Each section includes the underlying chemical principle, a step-by-step protocol, and a diagram illustrating the workflow.
Reductive Amination: Accessing Diverse Amine Libraries
Principle & Rationale:
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. The reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] is critical; it is selective for the protonated iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[3] This one-pot procedure is highly efficient for generating diverse amine libraries, which can introduce basic centers to improve solubility or form key hydrogen bond interactions with biological targets.[4]
Experimental Protocol: Synthesis of a Secondary Amine Derivative
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
Amine Addition: Add the desired primary amine (e.g., benzylamine) (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq.) to liberate the free amine.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Visualization: Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Condensation Reactions: Forming C=N Bonds
Condensation of the aldehyde with nitrogen nucleophiles provides a straightforward route to stable imine derivatives like oximes and hydrazones, which are valuable pharmacophores and synthetic intermediates.[5][6]
Principle & Rationale:
Aldehydes react with hydroxylamine to form oximes.[7] The resulting pyrazole oxime moiety is found in potent acaricides like Fenpyroximate and has been explored for various biological activities.[8][9] The reaction is typically performed under mildly acidic or basic conditions to facilitate nucleophilic attack and subsequent dehydration.
Experimental Protocol: Synthesis of a Pyrazole Oxime
Reagent Preparation: Dissolve 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq.) in a mixture of ethanol and water.
Nucleophile Addition: Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or pyridine (2.0 eq.) to the solution. The base neutralizes the HCl, liberating free hydroxylamine.
Reaction: Heat the mixture to reflux (or stir at room temperature) for 2-6 hours. Monitor the reaction by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and extract the product with ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude oxime can be purified by recrystallization or silica gel chromatography.[10]
Characterization: Confirm structure by NMR and MS. Oximes can exist as syn and anti isomers, which may be distinguishable by NMR.
Principle & Rationale:
The reaction of an aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields a hydrazone.[11][12] This reaction proceeds via a mechanism analogous to imine formation and is typically catalyzed by a small amount of acid (pH ~4-5).[11] Hydrazones are crucial intermediates in well-known reactions like the Wolff-Kishner reduction and can serve as ligands or bioactive molecules themselves.[5][13]
Experimental Protocol: Synthesis of a Pyrazole Hydrazone
Reagent Preparation: Dissolve the pyrazole aldehyde (1.0 eq.) in ethanol or methanol in a round-bottom flask.
Catalyst & Nucleophile Addition: Add a catalytic amount of acetic acid (1-2 drops). Then, add the substituted hydrazine (e.g., phenylhydrazine) (1.05 eq.) dropwise.
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. The product often precipitates from the reaction mixture as a crystalline solid.
Work-up: Cool the mixture in an ice bath to maximize precipitation.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. If no solid forms, the product can be isolated by extraction and purified by chromatography.
Characterization: Confirm the structure via NMR, IR (disappearance of C=O stretch, appearance of C=N stretch), and MS.
Visualization: C=N Bond Formation via Condensation
Application Notes and Protocols for the Synthesis of TYK2 Inhibitors Utilizing 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Introduction: The Strategic Importance of TYK2 Inhibition and the Pyrazole Scaffold Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which are intracellular, non-receptor tyrosine kinases that play...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of TYK2 Inhibition and the Pyrazole Scaffold
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1] Specifically, TYK2 is crucial for the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons, which are deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the selective inhibition of TYK2 presents a compelling therapeutic strategy for conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.
A significant breakthrough in achieving selectivity for TYK2 over other highly homologous JAK family members has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain.[2] This approach has been exemplified by the clinical success of Deucravacitinib.
Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions within the ATP-binding site or allosteric pockets of various kinases.[3] The strategic incorporation of a formyl group at the 4-position of the pyrazole ring, as in 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile , provides a versatile chemical handle for the construction of more complex heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidine core found in many potent kinase inhibitors.[4][5] The propanenitrile sidechain can also contribute to the molecule's overall physicochemical properties and may engage in additional interactions within the target protein.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile as a key intermediate in the synthesis of a novel pyrazolo[1,5-a]pyrimidine-based TYK2 inhibitor. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
The TYK2 Signaling Pathway
A fundamental understanding of the TYK2 signaling cascade is essential for appreciating the mechanism of action of the inhibitors synthesized from the protocols below.
Caption: The TYK2 signaling pathway, a key driver of inflammatory responses.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a potent TYK2 inhibitor, starting from the preparation of the key intermediate, 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile .
Part 1: Synthesis of the Key Intermediate: 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
The formylation of the pyrazole ring is a critical step and is efficiently achieved via the Vilsmeier-Haack reaction.[6][7] This reaction introduces the aldehyde functionality at the electron-rich C4 position of the pyrazole.
Reaction Scheme:
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Quantity (molar eq.)
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
150275-99-5
135.16 g/mol
1.0
Phosphorus oxychloride (POCl₃)
10025-87-3
153.33 g/mol
1.2
N,N-Dimethylformamide (DMF)
68-12-2
73.09 g/mol
3.0
Dichloromethane (DCM)
75-09-2
84.93 g/mol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
-
Brine
-
-
-
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37 g/mol
-
Protocol:
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) in dichloromethane (DCM) to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
Formylation: Dissolve 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq.) in DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile as a solid.
Expected Yield: 70-80%
Part 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based TYK2 Inhibitor
The synthesized pyrazole-4-carbaldehyde serves as a key building block for the construction of the pyrazolo[1,5-a]pyrimidine core through a condensation reaction with an appropriate aminopyrazole derivative.
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq.), 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.) in toluene.
Condensation: Heat the reaction mixture to reflux and azeotropically remove water using the Dean-Stark trap.
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 8-12 hours).
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product, a pyrazolo[1,5-a]pyrimidine derivative, can be purified by recrystallization or flash column chromatography on silica gel to yield the final TYK2 inhibitor.
Expected Yield: 60-75%
Workflow Visualization
Caption: A streamlined workflow for the synthesis of a TYK2 inhibitor.
Biological Evaluation: In Vitro TYK2 Inhibition Assay
To assess the efficacy of the synthesized compound as a TYK2 inhibitor, a biochemical assay measuring the inhibition of TYK2-mediated phosphorylation can be performed.
Principle:
This assay measures the ability of the test compound to inhibit the phosphorylation of a peptide substrate by the catalytic domain of TYK2. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
Materials:
Recombinant human TYK2 (catalytic domain)
Biotinylated peptide substrate
ATP
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compound (dissolved in DMSO)
Streptavidin-coated plates
Europium-labeled anti-phosphotyrosine antibody
Time-Resolved Fluorescence (TRF) plate reader
Protocol:
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
Reaction Mixture: In a microplate, add the assay buffer, recombinant TYK2 enzyme, and the test compound at various concentrations.
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody and streptavidin-coated acceptor beads.
Measurement: After another incubation period, read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a robust and reproducible methodology for the synthesis of novel pyrazolo[1,5-a]pyrimidine-based TYK2 inhibitors, leveraging the versatile chemistry of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile . The strategic use of this intermediate, combined with a clear understanding of the underlying biological pathways, empowers researchers to develop next-generation selective TYK2 inhibitors. Future work could focus on further structure-activity relationship (SAR) studies by modifying the substituents on both the pyrazole and pyrimidine rings to optimize potency, selectivity, and pharmacokinetic properties. The methodologies described herein serve as a foundational platform for the discovery and development of new therapeutics for a range of autoimmune and inflammatory disorders.
References
Al-Qadhi, M. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. [Link]
Burke, J. R., et al. (2019). The discovery of BMS-986165, a potent, selective, and orally bioavailable inhibitor of tyrosine kinase 2 (TYK2). ACS Medicinal Chemistry Letters, 10(6), 938-944.
Chavda, V., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 15(8), 941. [Link]
Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430. [Link]
El-Mekabaty, A., et al. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(58), 35086-35102. [Link]
Hassan, A. S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21(1). [Link]
Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]
Li, Y., et al. (2023). Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. Bioorganic & Medicinal Chemistry Letters, 91, 129373. [Link]
Lin, X., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022, 1-8. [Link]
Sharma, S., et al. (2025). Structure-activity relationships for diarylpyrazoles as inhibitors of the fungal kinase Yck2. bioRxiv. [Link]
Singh, R., et al. (2014). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 5(10), 1124-1128.
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2021). RSC Advances, 11(35), 21554-21589. [Link]
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
Becerra, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4784. [Link]
Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. [Link]
Deng, X., & Mani, N. S. (2006). 3,5-Disubstituted-1H-pyrazoles. Organic Syntheses, 83, 143. [Link]
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 316-329. [Link]
SciSpace. (n.d.). Preparation method of ruxolitinib intermediate (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile. [Link]
Substance Information - ECHA. (n.d.). 3-(4-FORMYL-1H-PYRAZOL-1-YL)PROPANENITRILE. [Link]
Technical Disclosure Commons. (2025, May 19). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrimidin-4-yl). [Link]
Yilmaz, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences, 31(1), 1-12. [Link]
Application Note: Advanced Synthetic Methodologies for Ruxolitinib Analogues and JAK-Kinase Inhibitors
Introduction & Strategic Rationale Ruxolitinib, a first-in-class JAK1/JAK2 inhibitor, has fundamentally transformed the management of 1[1]. However, the dose-limiting toxicities associated with dual JAK1/2 inhibition (e....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Ruxolitinib, a first-in-class JAK1/JAK2 inhibitor, has fundamentally transformed the management of 1[1]. However, the dose-limiting toxicities associated with dual JAK1/2 inhibition (e.g., thrombocytopenia, anemia) and the emergence of new therapeutic targets (such as JAK3 in autoimmune diseases or AAK1/GAK in viral endocytosis) have driven extensive medicinal chemistry efforts to develop highly selective analogues[2].
This application note details a modular, highly efficient synthetic framework for generating Ruxolitinib analogues. By employing scaffold-hopping strategies—specifically3[3]—researchers can rapidly invert the selectivity profile from JAK1/2 to JAK3, or target alternative viral kinases[4].
JAK-STAT signaling pathway and targeted inhibition by Ruxolitinib analogues.
Causality in Molecular Design
The canonical Ruxolitinib structure consists of three pharmacophoric domains:
The Pyrrolo[2,3-d]pyrimidine Hinge Binder: Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu930/Leu932 in JAK2).
The Pyrazole Core: Acts as a rigid spatial vector, orienting the hydrophobic tail.
The Cyclopentyl/Propanenitrile Moiety: Occupies the hydrophobic selectivity pocket.
The Rationale for Structural Modification:
Modifying the pyrazole core to a triazole using click chemistry not only simplifies parallel synthesis but alters the vector angle of the hydrophobic tail, successfully shifting the binding affinity towards the JAK3 isoform[3]. Alternatively,4[4], demonstrating the versatility of this scaffold.
Experimental Protocols: A Self-Validating Synthetic System
Multi-step synthetic workflow for generating diverse Ruxolitinib analogues.
Protocol A: N-Protection of the Pyrrolo[2,3-d]pyrimidine Core
Causality & Rationale: The acidic NH of the pyrrolo[2,3-d]pyrimidine must be masked to prevent catalyst poisoning and unwanted N-arylation during downstream cross-coupling.1[1] and mild cleavage requirements.
Step-by-Step Methodology:
Initiation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF (100 mL) at 0 °C under an argon atmosphere.
Addition: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in THF (50 mL) and add dropwise to the NaH suspension over 20 minutes[4].
Protection: After 20 minutes of stirring, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Maintain the reaction at 0 °C for 1 hour.
In-Process Control (Validation): Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The reaction is complete when the starting material mass (m/z 153) is fully replaced by the SEM-protected mass (m/z 283).
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (0–50% EtOAc/Petroleum Ether)[4].
Protocol B: Triazole Core Assembly via CuAAC (Click Chemistry)
Causality & Rationale: Utilizing click chemistry allows for the late-stage, combinatorial introduction of diverse azide building blocks to a terminal alkyne precursor.5[5], ensuring high-throughput library generation suitable for biological profiling.
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne-functionalized pyrrolo-pyrimidine precursor (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
Catalysis: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
Reaction: Stir the mixture vigorously at room temperature for 12–24 hours.
In-Process Control (Validation): Monitor the disappearance of the alkyne via TLC (visualized with UV and KMnO₄ stain).
Isolation: Induce precipitation of the triazole product by adding ice-cold water. Isolate the solid via centrifugation (4000 rpm, 10 mins). Wash the pellet sequentially with water and cold diethyl ether to remove unreacted azide and copper residues, yielding high-purity intermediates[3].
Protocol C: Global Deprotection and API Isolation
Causality & Rationale: SEM deprotection is biphasic: first removing the silyl group to leave a hydroxymethyl intermediate, followed by formaldehyde elimination.1[1] without degrading the sensitive nitrile or triazole moieties.
Step-by-Step Methodology:
Cleavage: Dissolve the SEM-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and TFA. Stir at room temperature for 2 hours.
Intermediate Validation: Evaporate the solvent under reduced pressure. LC-MS should indicate the +30 Da hydroxymethyl intermediate.
Hydrolysis: Redissolve the residue in Methanol (MeOH) and add ethylenediamine (EDA) or aqueous NH₄OH. Stir at room temperature for 1 hour[1].
Final Validation: Confirm the presence of the fully deprotected API via LC-MS and ¹H-NMR (specifically noting the reappearance of the broad pyrrole NH singlet at ~12 ppm).
Purification: Purify the final compound using preparative reverse-phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).
Quantitative Data Presentation
To validate the structural modifications, Table 1 summarizes the kinome selectivity shifts observed when transitioning from the canonical Ruxolitinib pyrazole scaffold to the CuAAC-derived triazole analogues and cyclopentyl-modified derivatives.
Technical Support Center: Synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support resource for the synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yields and product purity.
Introduction
3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a key building block in medicinal chemistry, notably in the synthesis of JAK inhibitors like Ruxolitinib.[1][2][3] Its synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions, reagent quality, and procedural nuances. The most common synthetic route involves a two-step sequence: the cyanoethylation of 3-methyl-1H-pyrazole followed by a Vilsmeier-Haack formylation. This guide provides a structured approach to troubleshooting and optimizing this process.
General Synthetic Workflow
The transformation from 3-methyl-1H-pyrazole to the target molecule is typically achieved via the following pathway. Understanding the critical control points in each step is key to a successful outcome.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address the most pressing issues first, beginning with overall yield and then focusing on specific challenges within each synthetic step.
Q1: My overall yield is very low (<30%). Where should I start my investigation?
A low overall yield is a common frustration that can stem from inefficiencies in either or both synthetic steps. A systematic approach is crucial.
Answer:
First, it is essential to determine which step is responsible for the primary yield loss. Analyze the purity and yield of the intermediate, 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile, after Step 1.
If the yield of Step 1 is low: Focus on optimizing the cyanoethylation reaction. Common culprits include incomplete reaction, polymerization of acrylonitrile, or difficult isolation. See the questions below related to the cyanoethylation step.
If the yield of Step 1 is high, but the final yield is low: The Vilsmeier-Haack formylation (Step 2) is the likely problem area. This reaction is highly sensitive to moisture and temperature, and product loss during work-up is frequent.[4] Refer to the troubleshooting section for the formylation step.
A systematic troubleshooting workflow can help pinpoint the issue.
Q2: The cyanoethylation reaction is incomplete, even after prolonged reaction times. What are potential causes and solutions?
Answer:
Incomplete conversion of 3-methyl-1H-pyrazole is typically related to catalyst activity or reaction conditions.
Cause 1: Inactive or Insufficient Catalyst: The Michael addition of a pyrazole to acrylonitrile often requires a basic catalyst to deprotonate the pyrazole N-H, increasing its nucleophilicity. If you are not using a catalyst, the reaction will be extremely slow.
Solution: Introduce a suitable base. While strong bases like sodium hydride can be used, milder catalysts like triethylamine or a catalytic amount of a stronger base (e.g., Triton B) are often sufficient and minimize side reactions.
Cause 2: Low Reaction Temperature: While the reaction is often exothermic, insufficient thermal energy can lead to a slow reaction rate.
Solution: Gently heat the reaction mixture. A temperature of 50-60 °C is often a good starting point. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid byproduct formation at higher temperatures.
Cause 3: Reagent Purity: Ensure the 3-methyl-1H-pyrazole is pure and dry.
Q3: My acrylonitrile is polymerizing, resulting in a thick, unworkable reaction mixture. How can this be prevented?
Answer:
Acrylonitrile is highly prone to anionic polymerization, especially in the presence of strong bases or high temperatures.
Solution 1: Add a Polymerization Inhibitor: The most effective solution is to add a small amount of a radical inhibitor. Hydroquinone or phenothiazine are commonly used for this purpose.
Solution 2: Control Temperature: The reaction is exothermic. Add the acrylonitrile dropwise to the pyrazole mixture, and use an ice bath to maintain the temperature, especially during the initial phase of the reaction.
Solution 3: Use a Milder Catalyst: Strong bases can aggressively initiate polymerization. Switch to a weaker base like triethylamine if you are using a stronger one.
Parameter
Recommendation for Preventing Polymerization
Inhibitor
Add hydroquinone (e.g., 0.1 mol%) to the acrylonitrile before use.
Temperature
Maintain reaction temperature below 60°C. Use controlled, slow addition.
Catalyst
Use the mildest base effective for the reaction (e.g., triethylamine).
Section B: Issues in the Vilsmeier-Haack Formylation Step
Q4: The formylation reaction gives a low yield and a dark, complex mixture of byproducts. What is the most likely cause?
Answer:
The Vilsmeier-Haack reaction is highly moisture-sensitive and exothermic. Failure to control these two parameters is the most common reason for failure.[4]
Cause 1: Presence of Water: The Vilsmeier reagent, a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), reacts violently with water.[4] Any moisture in the reagents or glassware will consume the reagent and lead to decomposition.
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-quality POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Cause 2: Poor Temperature Control: The formation of the Vilsmeier reagent is highly exothermic.[4] Adding POCl₃ to DMF too quickly will cause a temperature spike, leading to reagent decomposition and side reactions.
Solution: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF with vigorous stirring. Maintain this low temperature while subsequently adding your pyrazole substrate.
Cause 3: Substrate Reactivity: Pyrazoles with strong electron-withdrawing groups can exhibit low reactivity in Vilsmeier-Haack reactions.[5] While the cyanoethyl group is not strongly deactivating, overall electron density matters.
Solution: After the initial addition at low temperature, you may need to slowly warm the reaction to room temperature or even heat it gently (e.g., to 60-70 °C) to drive the reaction to completion.[6] Monitor progress carefully by TLC.
Q5: I am losing a significant amount of product during the aqueous work-up. How can I improve recovery?
Answer:
The formylated product contains both a polar nitrile and a formyl group, which can impart some water solubility, leading to losses during extraction.
Solution 1: Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer.
Solution 2: Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., 3-5 times with dichloromethane or ethyl acetate) rather than a single extraction with a large volume. This is a more efficient method for recovering dissolved product.
Solution 3: pH Adjustment: After quenching the reaction (typically on ice), the mixture will be highly acidic. Carefully neutralize it with a base like sodium carbonate or sodium hydroxide solution to a pH of ~7 before extraction. This can affect the partitioning behavior of your product and impurities.
Frequently Asked Questions (FAQs)
Q: What exactly is the Vilsmeier reagent and how does it work?A: The Vilsmeier reagent is an electrophilic chloroiminium salt, most commonly (chloromethylene)dimethylammonium chloride. It is prepared in situ from a substituted amide like DMF and an acid chloride like POCl₃.[4][6] This reagent acts as a mild electrophile that attacks electron-rich aromatic systems, such as the C4 position of the pyrazole ring, to install the formyl group after hydrolysis during the work-up.
Q: How should I monitor the progress of the formylation reaction?A: Thin-Layer Chromatography (TLC) is the most effective method.[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute base solution (e.g., saturated sodium bicarbonate). Extract this quenched sample with a small amount of ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) to observe the consumption of the starting material and the appearance of the more polar product spot.
Q: Are there any major safety concerns with the Vilsmeier-Haack reaction?A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4] The Vilsmeier reagent itself is also moisture-sensitive. The entire procedure, including reagent preparation and reaction quenching, must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The quenching step, where the reaction mixture is added to ice, is also exothermic and must be done slowly and with caution.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq) and a catalytic amount of triethylamine (0.1 eq).
Reagent Addition: Under stirring, add acrylonitrile (1.1 eq) containing a trace amount of hydroquinone dropwise to the flask. Use a water bath to manage the initial exotherm.
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.
Work-up: Cool the reaction mixture to room temperature. Remove the excess acrylonitrile and triethylamine under reduced pressure.
Purification: The resulting crude oil can often be used directly in the next step if it is of sufficient purity. If necessary, purify the product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Vilsmeier-Haack Formylation to Yield 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Vilsmeier Reagent Preparation: In a three-necked, oven-dried round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
Substrate Addition: Dissolve 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and finally heat to 60-70 °C for 2-4 hours.[6] Monitor the reaction by TLC.
Quenching: Once the reaction is complete, cool the mixture back to room temperature and pour it slowly and carefully onto a stirred beaker of crushed ice.
Work-up: Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium carbonate solution. Saturate the mixture with solid NaCl.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.
References
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Available at: [Link]
Kumar, A., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(38), 23557-23581. Available at: [Link]
MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. Available at: [Link]
de Oliveira, R. B., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2943. Available at: [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Available at: [Link]
ResearchGate (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]
Academia.edu (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Available at: [Link]
Organic Syntheses (n.d.). Organic Syntheses Procedure. Available at: [Link]
ACS Publications (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1845–1855. Available at: [Link]
Royal Society of Chemistry (2007). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 31(6), 969-976. Available at: [Link]
Patel, R. V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100863. Available at: [Link]
Girish, Y. R., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(11), 101188. Available at: [Link]
ResearchGate (2018). (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Available at: [Link]
Hilaris (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available at: [Link]
Google Patents (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
Longdom Publishing (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1). Available at: [Link]
National University of Pharmacy of the Ministry of Health of Ukraine (2014). Esters of 4-formylpyrazol-3-carboxylic acids. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 12(4), 4-20. Available at: [Link]
Technical Disclosure Commons (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Available at: [Link]
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Available at: [Link]
Google Patents (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Beilstein-Institut (2020). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 16, 276-284. Available at: [Link]
IntechOpen (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]
Chemical Substance Information (n.d.). 3-(4-FORMYL-1H-PYRAZOL-1-YL)PROPANENITRILE. Available at: [Link]
PubChemLite (n.d.). 3-(4-formyl-3-phenyl-1h-pyrazol-1-yl)propanenitrile. Available at: [Link]
MDPI (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3233. Available at: [Link]
Turkish Journal of Pharmaceutical Sciences (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci, 22(1), 1-9. Available at: [Link]
SciSpace (n.d.). Preparation method of ruxolitinib intermediate (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile. Available at: [Link]
precisionFDA (n.d.). 3-CYCLOPENTYL-3-(4-(7-(HYDROXYMETHYL)PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE, (3R)-. Available at: [Link]
Turkish Journal of Pharmaceutical Sciences (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci, 22(1). Available at: [Link]
International Union of Crystallography (2008). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C, 64(Pt 11), o642-o645. Available at: [Link]
MDPI (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M621. Available at: [Link]
Technical Support Center: Synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support guide for the synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.
Introduction: The Synthetic Challenge
The synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a crucial step in the development of various pharmaceutical intermediates. The process typically involves two key transformations: the cyanoethylation of 3-methyl-1H-pyrazole followed by a Vilsmeier-Haack formylation. While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities. Understanding the mechanistic origins of these side products is paramount to developing effective control strategies.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and field-proven insights.
Core Synthesis Pathway
The logical flow of the synthesis is essential for understanding where side reactions may occur.
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions & Troubleshooting
Q1: What are the most common side products I should expect, and where do they come from?
The formation of impurities can be traced back to the specific conditions and inherent reactivity of the intermediates in each step. The most prevalent side products are summarized below.
Tautomerism. 3-methyl-1H-pyrazole exists in equilibrium with its 5-methyl tautomer. Cyanoethylation can occur on the N1 position of either tautomer, leading to a difficult-to-separate regioisomeric mixture.[1]
Incomplete reaction. This can be due to inactive Vilsmeier reagent (moisture exposure), insufficient reagent stoichiometry, or non-optimal reaction temperature/time.[2]
Over-reaction. Under harsh conditions or with highly activated substrates, the Vilsmeier reagent can react further, leading to diformylation products.[3]
Nitrile hydrolysis. Aggressive acidic or basic conditions during the aqueous work-up can partially or fully hydrolyze the nitrile group to an amide or carboxylic acid.
Halogenation. The Vilsmeier reagent is a chloroiminium salt and, in some cases, can act as a chlorinating agent on electron-rich heterocyclic rings.[4]
Q2: My LC-MS and NMR show a major isomeric impurity that co-elutes with my desired intermediate from Step 1. What is it and how do I deal with it?
This is almost certainly the 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile isomer. Its formation is a classic consequence of pyrazole chemistry.
Causality: 3-methyl-1H-pyrazole is a tautomeric system. The proton on the nitrogen can reside on either N1 or N2, leading to two chemically distinct but rapidly equilibrating forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The Michael addition of acrylonitrile can proceed on either tautomer, resulting in two regioisomeric products.
Caption: Formation of isomeric products due to pyrazole tautomerism.
Troubleshooting & Mitigation:
Reaction Temperature: Lowering the temperature of the Michael addition can sometimes favor the formation of one isomer over the other, though this is substrate-dependent.
Catalyst Choice: The choice of base catalyst for the Michael addition can influence the isomeric ratio. Experiment with mild organic bases (e.g., triethylamine) versus stronger inorganic bases (e.g., sodium hydroxide).
Purification is Key: Since preventing the formation of the isomer is difficult, a robust purification strategy is essential.
High-Resolution Column Chromatography: Use a high-performance silica gel with a carefully optimized solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol). The polarity difference between the isomers is slight, so a shallow gradient is required.
Recrystallization: If the intermediate is a solid, fractional recrystallization can be effective. This may require screening multiple solvent systems.
Q3: My Vilsmeier-Haack formylation (Step 2) is sluggish and gives a low yield. How can I improve it?
Low conversion in a Vilsmeier-Haack reaction is a common issue that typically points to the quality of the reagent or the reaction conditions.[2]
Troubleshooting Flowchart:
Caption: A logical guide to troubleshooting the Vilsmeier-Haack reaction.
Expert Insights:
Reagent Preparation: The Vilsmeier reagent is highly moisture-sensitive. It must be prepared in situ by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).[2] Using old or improperly stored reagents is a primary cause of failure.
Activation Energy: While the reagent is prepared cold, the formylation of the pyrazole substrate may require thermal energy. After adding your substrate at a low temperature, allow the reaction to warm to room temperature. If TLC monitoring shows no conversion, gradually increase the temperature to 40-60 °C.
Work-up: The work-up is highly exothermic. The reaction mixture should be poured slowly onto a vigorously stirred mixture of ice and water. This is followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution to bring the pH to ~7-8 before extraction.
Q4: How can I effectively purify the final product away from these impurities?
A multi-step purification protocol is often necessary.
Recommended Purification Workflow:
Aqueous Work-up: After quenching the reaction, neutralize carefully. The product may have some water solubility, so saturating the aqueous layer with sodium chloride (brine) can help drive the product into the organic layer during extraction.[2] Use a suitable solvent like dichloromethane or ethyl acetate for extraction.
Crude Purification (Filtration/Distillation): Remove baseline impurities and solvent under reduced pressure. If the crude material contains significant amounts of polymerized material or inorganic salts, a preliminary filtration through a plug of silica gel can be beneficial.
Flash Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity will need to be optimized based on TLC analysis.
Recrystallization: If the purified product from the column is a solid but still contains minor impurities, recrystallization can be a final polishing step.
Solvent Screening: Test solvents like isopropanol, ethyl acetate/hexane, or toluene. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a general guideline and requires optimization.
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
Formylation Reaction: Dissolve 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.[2] If necessary, heat the reaction to 40-50 °C to drive it to completion.
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 10x the volume of the reaction). Stir vigorously for 30 minutes.
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution to pH 7-8 using a cold 2M NaOH solution or saturated NaHCO₃. Extract the aqueous layer 3-4 times with ethyl acetate or dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (2025). Benchchem.
Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). PMC.
Process for the purification of pyrazoles. (Year not available). Google Patents.
challenges in the scale-up synthesis of pyrazole-4-carbaldehydes
Technical Support Center: Scale-Up Synthesis of Pyrazole-4-Carbaldehydes Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of Pyrazole-4-Carbaldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of pyrazole-4-carbaldehydes. The transition from bench-scale discovery to pilot-plant production introduces significant mass and heat transfer challenges, particularly when employing the highly exothermic Vilsmeier-Haack formylation.
This guide provides a self-validating protocol, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible scale-up for drug development professionals and process chemists.
Experimental Workflow & Troubleshooting Logic
Workflow and troubleshooting logic for Vilsmeier-Haack scale-up synthesis.
Standard Operating Procedure: Scale-Up Vilsmeier-Haack Formylation
This self-validating methodology ensures that each step can be analytically verified before proceeding, minimizing the risk of catastrophic batch failure.
Procedure: Charge a dry, nitrogen-purged, jacketed reactor with anhydrous N,N-dimethylformamide (DMF), which acts as both the solvent and the reagent. Cool the reactor to 0–5 °C. Begin the dropwise addition of phosphorus oxychloride (POCl₃) (1.2–1.5 eq).
Validation: Maintain the internal temperature strictly below 10 °C[1]. A color change to pale yellow indicates the successful formation of the chloroiminium salt. If the solution turns dark brown or black, thermal decomposition has occurred.
Step 2: Substrate Addition
Procedure: Dissolve the pyrazole starting material in a minimal volume of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0–10 °C[2].
Validation: Monitor for gas evolution (HCl). The addition rate must be strictly governed by the cooling capacity of the reactor to prevent runaway exotherms[3].
Step 3: Formylation (C-C Bond Formation)
Procedure: Gradually warm the reactor to room temperature, then heat to the optimized temperature (typically 60–80 °C) for 4–12 hours[1].
Validation: Pull aliquots hourly. Quench into saturated NaHCO₃, extract with dichloromethane (DCM), and analyze via HPLC/TLC until starting material consumption is >98%[2].
Step 4: Reverse Quenching & Neutralization
Procedure: Cool the reaction mixture to 0 °C. Perform a reverse quench by transferring the mixture slowly into a secondary vessel containing vigorously stirred crushed ice and saturated aqueous NaHCO₃ (or dilute NaOH)[1][3].
Validation: Monitor the pH continuously. Ensure the final pH stabilizes at 7–8 to prevent product hydrolysis or ring-opening side reactions[1][2].
Step 5: Extraction & Isolation
Procedure: Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Quantitative Parameter Translation: Bench vs. Pilot Scale
Scaling up requires adjusting stoichiometric and thermal parameters to account for altered reaction kinetics and heat dissipation.
Parameter
Bench Scale (1–10 mmol)
Pilot Scale (>1 mol)
Mechanistic Impact / Causality
POCl₃ Equivalents
2.5 – 3.0 eq
1.2 – 1.5 eq
Excess POCl₃ at scale drives chlorination impurities and exacerbates the quench exotherm[1][4].
Addition Temp
< 5 °C
0 – 10 °C
Strict thermal control prevents the premature hydrolysis and decomposition of the moisture-sensitive Vilsmeier reagent[1][3].
Formylation Temp
90 – 120 °C
60 – 80 °C
Lower temperatures at scale minimize thermal degradation and di-formylation, though reaction time may increase[1][3].
Quench Method
Pour onto ice
Reverse quench into base
Reverse quenching controls the massive exotherm and prevents localized acidic pH spikes that degrade the product[2][3].
Troubleshooting Guide & FAQs
Q: During the addition of POCl₃ to DMF, the temperature spikes rapidly. How can this exotherm be managed at scale?A: Causality & Solution: The formation of the chloroiminium salt (Vilsmeier reagent) is highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation significantly less efficient than in a laboratory flask. If the internal temperature exceeds 10 °C, the reagent can decompose into inactive, tarry byproducts, severely depressing the yield[1][3].
Actionable Fix: Implement an automated dosing system linked to the reactor's internal thermocouple. If the temperature exceeds 8 °C, the POCl₃ feed should automatically pause until the jacket cooling brings the temperature back down to 2 °C.
Q: My scale-up batch shows a significant amount of chlorinated pyrazole byproducts. Why does this happen and how do I prevent it?A: Causality & Solution: POCl₃ is not exclusively a formylating activator; under harsh conditions, it acts as a potent chlorinating agent. This side reaction is thermodynamically favored at elevated temperatures or when a large molar excess of POCl₃ is present[1][4].
Actionable Fix: Conduct a stoichiometric optimization study. Reduce the POCl₃ equivalents from laboratory levels (often >2.5 eq) down to 1.2–1.5 eq. Additionally, cap the formylation heating phase at 80 °C[1][4].
Q: The reaction stalls at 70% conversion, even after 24 hours. What is causing the sluggish kinetics?A: Causality & Solution: Sluggish kinetics in pyrazole formylation typically stem from steric hindrance (e.g., bulky N1-substituents like isopropyl groups) or electron-withdrawing groups that deactivate the nucleophilic C4 position[3][4]. Furthermore, any moisture ingress will rapidly hydrolyze the Vilsmeier reagent before it can react with the substrate[1].
Actionable Fix: First, verify the anhydrous integrity of the reactor system and the quality of the DMF (water content <50 ppm). If moisture is ruled out, consider alternative activation methods. While challenging at scale, continuous-flow microwave or ultrasound-assisted reactors have been proven to accelerate Vilsmeier-Haack kinetics, reducing reaction times from hours to minutes[3][5].
Q: During the aqueous quench, a thick emulsion forms, making phase separation impossible. How do we break it?A: Causality & Solution: Neutralizing the highly acidic reaction mixture with bases (NaOH or NaHCO₃) generates massive quantities of aqueous phosphate and chloride salts. The pyrazole-4-carbaldehyde product can act as a weak surfactant, and its partial water solubility further complicates liquid-liquid partitioning[2].
Actionable Fix: Saturate the aqueous phase with NaCl (brine) to increase the ionic strength. This "salting out" effect decreases the aqueous solubility of the organic product and breaks the emulsion[2]. If insoluble polymeric salts are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.
References
Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde , Benchchem. 1[1]
Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde , Benchchem. 3[3]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions , Arkivoc. 4[4]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles , Benchchem. 2[2]
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes , ResearchGate. 5[5]
Technical Support Center: Troubleshooting Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for synthetic chemistry and drug development. The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a "privileged scaffold" in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for synthetic chemistry and drug development. The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a "privileged scaffold" in medicinal chemistry[1]. Since its initial synthesis by Ludwig Knorr in 1883[2], the pyrazole core has become the structural foundation for numerous FDA-approved therapeutics, including the selective COX-2 inhibitor celecoxib, the vasodilator sildenafil, and the kinase inhibitor crizotinib[1][3].
As a Senior Application Scientist, I have designed this guide to move beyond basic textbook reactions. Here, we will dissect the causality behind experimental failures, establish self-validating protocols, and provide field-proven troubleshooting strategies for the synthesis of complex pyrazole derivatives.
Mechanistic Workflows & Synthetic Logic
The construction of the pyrazole ring typically relies on two dominant strategies: the classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) and the [3+2] Dipolar Cycloaddition (reaction of diazo compounds/nitrile imines with alkynes)[4][5]. Understanding the mechanistic flow is the first step in diagnosing synthetic failures.
Caption: Synthetic logic comparing the stepwise Knorr condensation pathway versus the concerted [3+2] cycloaddition.
This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole. To ensure scientific integrity, the methodology is designed as a self-validating system —meaning each phase includes built-in checks to confirm mechanistic progression before proceeding to the next step.
Free-Basing the Hydrazine (Causality Check): Hydrazines are highly prone to air oxidation. By starting with an arylhydrazine hydrochloride salt and neutralizing it in situ with triethylamine, you ensure the nucleophile is generated fresh, preventing baseline degradation[6].
Solvent Selection & Condensation: Dissolve the 1,3-diketone in HFIP. Add the freshly neutralized hydrazine dropwise at 0 °C. Expert Insight: HFIP is a strongly hydrogen-bonding, low-nucleophilicity fluorinated solvent. It activates the carbonyl carbon via hydrogen bonding while suppressing unwanted solvent-adduct side reactions[7][8].
Cyclization & Dehydration: Warm the reaction to room temperature and stir for 12 hours. The initial nucleophilic attack forms a hydrazone, which rapidly cyclizes to a pyrazoline. The inherent acidity of HFIP (pKa ~9.3) acts as a mild catalyst to drive the final dehydration step, yielding the aromatic pyrazole[9].
Self-Validation (In-Process Control): Before workup, pull a 10 µL aliquot for LC-MS. You must observe the mass of the final pyrazole (
[M+H]+
). If you observe a mass corresponding to
[M+H+18]+
, the intermediate pyrazoline has failed to dehydrate.
Purification & Regiochemical Assignment: Remove HFIP under reduced pressure (easily recovered due to its 59 °C boiling point)[9]. Purify via flash chromatography. To validate regioselectivity (1,3,5- vs 1,4,5-substitution), perform 2D-NMR (NOESY or HMBC). A NOE cross-peak between the N-aryl protons and the C5-substituent definitively confirms the regioisomer.
Troubleshooting Guides & FAQs
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is yielding a 50:50 mixture of two pyrazole regioisomers. How can I control the regioselectivity?A1: Regioselectivity issues arise because the two nitrogen atoms of a substituted hydrazine can attack either of the two distinct carbonyl groups[10].
Solution: Switch your solvent to a fluorinated alcohol like 2,2,2-Trifluoroethanol (TFE) or HFIP. These solvents form strong hydrogen-bond networks that preferentially activate the more sterically accessible or more electrophilic carbonyl, drastically shifting the transition state energies. If solvent optimization fails, abandon the Knorr route and utilize a highly regioselective [3+2] dipolar cycloaddition using a nitrile imine and a terminal alkyne[5][11].
Q2: My LC-MS shows a major peak that is 18 Da heavier than my target pyrazole. What happened?A2: You have trapped the reaction at the pyrazoline intermediate stage. The final step of the Knorr synthesis is the dehydration of the hemiaminal to form the aromatic pyrazole[12].
Solution: This dehydration is acid-catalyzed. If your reaction conditions are too neutral or basic, the elimination of water stalls. Add a catalytic amount of glacial acetic acid or a Lewis acid (e.g.,
AgOTf
or
ZnCl2
) and heat the mixture to 60 °C to drive the thermodynamic formation of the aromatic ring[13][14].
Q3: The reaction mixture turns dark brown immediately upon adding the hydrazine, and my yields are abysmal (<20%).A3: You are observing the rapid oxidation and polymerization of the free hydrazine. Hydrazines are potent reducing agents and degrade quickly in the presence of ambient oxygen and light.
Solution: Always use hydrazine hydrochloride or sulfate salts, which are bench-stable. Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Perform the in situ neutralization under a strict inert atmosphere.
Quantitative Data: Solvent Effects on Regioselectivity
To illustrate the profound impact of solvent choice on regiochemical outcomes (as discussed in Q1), the following table summarizes the synthesis of 1-phenyl-3-aryl-5-(trifluoromethyl)pyrazoles from unsymmetrical diketones[7].
Entry
R¹ Group in 1,3-Dicarbonyl
Reaction Solvent
Isomer Ratio (A : B)
Yield (%)
1
Phenyl
Ethanol (EtOH)
50 : 50
78%
2
Phenyl
2,2,2-Trifluoroethanol (TFE)
95 : 5
88%
3
Phenyl
Hexafluoroisopropanol (HFIP)
>99 : 1
94%
4
4-Methoxyphenyl
Ethanol (EtOH)
55 : 45
72%
5
4-Methoxyphenyl
Hexafluoroisopropanol (HFIP)
>99 : 1
91%
Note: Isomer A represents the thermodynamically favored product where the N-phenyl group is adjacent to the trifluoromethyl group.
Biological Context: Target Engagement & Signaling
Why do we synthesize these specific pyrazole derivatives? The structural geometry of the 1,5-diarylpyrazole core is uniquely suited to fit into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation[15][16].
By incorporating specific pharmacophores (such as a para-sulfonamide group), pyrazole derivatives like celecoxib act as competitive inhibitors. They block the bioconversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2), thereby halting the downstream inflammatory cascade without inhibiting the gastroprotective COX-1 enzyme[17][18].
1H NMR characterization of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Title: Comparative 1H NMR Characterization Guide: Resolving Regioisomers and Solvent Effects for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile Introduction As a Senior Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative 1H NMR Characterization Guide: Resolving Regioisomers and Solvent Effects for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
Introduction
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of substituted pyrazoles. The compound 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a highly valuable synthetic intermediate, particularly in the development of Janus kinase (JAK) inhibitors such as Ruxolitinib and its analogues[1].
During the N-alkylation of 4-formyl-3-methyl-1H-pyrazole with acrylonitrile via the aza-Michael addition, two regioisomers can form: the 3-methyl and 5-methyl derivatives. Because these isomers possess identical masses and highly similar functional groups, standard chromatographic methods are insufficient for definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task.
This guide objectively compares the performance of different NMR solvents (CDCl3 vs. DMSO-d6) and analytical workflows (1D vs. 2D NOESY) to provide a self-validating protocol for the unambiguous characterization of this compound.
Section 1: Solvent Performance Comparison (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the observed chemical shifts due to varying degrees of solvent-solute interactions[2]. Table 1 summarizes the quantitative 1H NMR data (400 MHz) for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, comparing non-polar and polar environments.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
Strong solvent polarization and dielectric effects in DMSO cause a significant downfield shift[4].
N-CH2
Triplet (t)
2H
4.40
4.45
Deshielding by the adjacent electronegative pyrazole nitrogen.
CH2-CN
Triplet (t)
2H
2.95
3.10
Anisotropic deshielding effect of the cyano triple bond.
-CH3 (Methyl)
Singlet (s)
3H
2.45
2.35
Slight shielding effect in highly polar media.
Expert Insight: CDCl3 is generally preferred for routine purity checks due to its low viscosity, which yields sharper lines and better resolution of the propanenitrile triplets. However, DMSO-d6 is superior when analyzing crude mixtures, as its strong solvating power prevents aggregation and shifts the H-5 proton further downfield, moving it away from potential aromatic impurities[2].
Section 2: 1D vs. 2D NMR for Regiochemical Assignment
While 1D 1H NMR confirms the presence of all functional groups, it cannot definitively prove whether the methyl group is at the 3-position or the 5-position. To establish a self-validating system, we must employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
Causality: NOESY relies on dipole-dipole cross-relaxation to detect protons that are spatially close (< 5 Å), regardless of the number of intervening chemical bonds.
In the 3-methyl isomer , the N-CH2 group is spatially adjacent to the pyrazole H-5 proton. A NOESY cross-peak will be observed between ~4.40 ppm and ~8.00 ppm.
In the 5-methyl isomer , the N-CH2 group is spatially adjacent to the methyl group. A NOESY cross-peak will be observed between ~4.40 ppm and ~2.45 ppm.
Logical workflow for the regiochemical assignment of pyrazole-propanenitrile isomers using NOESY.
Section 3: Field Strength Comparison (400 MHz vs. 600 MHz)
400 MHz NMR: Sufficient for routine identification. The chemical shift dispersion is adequate to separate the N-CH2 and CH2-CN triplets. However, second-order effects (roofing) may be slightly visible in the propanenitrile spin system.
600 MHz NMR: Recommended for complex mixtures or when analyzing NOESY cross-peaks in dilute samples. The higher field strength increases the signal-to-noise ratio and provides true first-order splitting for the aliphatic triplets, making coupling constant (J) extraction highly accurate.
Section 4: Standardized Experimental Protocol
To ensure reproducibility and trustworthiness, follow this step-by-step methodology for sample preparation and acquisition:
Sample Preparation: Accurately weigh 10.0 mg of the purified 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Solvation: Dissolve the compound completely in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Ensure no particulate matter remains, as this degrades magnetic field homogeneity.
Transfer: Transfer the solution into a high-precision 5 mm NMR tube. The solvent column height must be at least 4 cm to prevent edge effects from distorting the magnetic field.
Instrument Tuning: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3. Perform gradient shimming to optimize the Z-axis magnetic field homogeneity. Tune and match the probe to the 1H frequency.
1D Acquisition: Execute a standard 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 seconds to allow for complete longitudinal relaxation. Acquire 16 scans.
2D NOESY Acquisition: Execute a phase-sensitive NOESY sequence. Set the mixing time (d8) to 400 ms (optimized for small molecules). Acquire 256 increments in the t1 dimension with 16 scans per increment.
Processing: Apply a Fourier transform, perform zero- and first-order phase correction, and apply a polynomial baseline correction. Reference the TMS singlet strictly to 0.00 ppm.
References[3] 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4. ChemicalBook. Available Here[2] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach / FU Berlin. Available Here[4] Stereoelectronic Evaluation of Pyrazole- and Indazole-Derived N-Heterocyclic Carbenes. Organometallics - ACS Publications. Available Here[1] Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PMC - NIH.Available Here
Reactivity Comparison of Substituted Pyrazole-4-Carbaldehydes: A Guide for Drug Development
Executive Summary Pyrazole-4-carbaldehydes are privileged, highly versatile scaffolds in modern medicinal chemistry. They serve as critical building blocks for synthesizing a wide array of biologically active molecules,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole-4-carbaldehydes are privileged, highly versatile scaffolds in modern medicinal chemistry. They serve as critical building blocks for synthesizing a wide array of biologically active molecules, including COX-2 inhibitors, anticancer agents, and antimicrobial drugs[1][2]. The formyl group at the C-4 position provides a highly reactive electrophilic handle, making these compounds ideal substrates for multicomponent reactions, Knoevenagel condensations, and complex annulations[3].
This guide objectively compares the reactivity of various substituted pyrazole-4-carbaldehydes, detailing how specific functional group modifications at the N-1 and C-3 positions dictate reaction kinetics, thermodynamic stability, and overall synthetic yield.
Mechanistic Principles: Tuning Electrophilicity
The reactivity of the C-4 aldehyde is not static; it is heavily governed by the electronic effects of the substituents attached to the pyrazole core. Understanding this causality is essential for researchers designing robust synthetic routes.
Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (
−CF3
) or halogens at the C-3 or N-1 positions pull electron density away from the pyrazole ring via inductive effects. This electron withdrawal increases the partial positive charge (
δ+
) on the C-4 carbonyl carbon (lowering its LUMO energy), thereby enhancing its susceptibility to nucleophilic attack[4].
Electron-Donating Groups (EDGs): Conversely, alkoxy or alkyl groups (e.g., isopropyl, methoxyphenyl) donate electron density through resonance or hyperconjugation. While this slightly deactivates the formyl group toward nucleophiles, it stabilizes the pyrazole ring, making the intermediate highly robust for downstream handling[3][5].
Electronic effects of N-1 and C-3 substituents on the reactivity of the C-4 formyl group.
Reactivity Comparison & Experimental Yields
When subjected to [3+2] annulations or domino Knoevenagel condensations, the electronic nature of the starting pyrazole-4-carbaldehyde strictly dictates the reaction efficiency. As demonstrated in comparative studies, electron-deficient aldehydes generally perform better in nucleophilic addition sequences[4].
The table below summarizes the quantitative performance of differently substituted pyrazole-4-carbaldehydes across standardized reactions.
Data Insight: The presence of a
−CF3
group on the C-3 phenyl ring (Compound 2) directly increases the annulation yield by 10% compared to the standard diphenyl variant (Compound 1), validating the principle that EWGs accelerate nucleophilic attack at the C-4 position[4].
Self-Validating Experimental Protocols
To ensure high reproducibility in drug development workflows, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC/NMR) are integrated to confirm intermediate formation before proceeding to the next stage.
Protocol 1: Vilsmeier-Haack Synthesis of Substituted Pyrazole-4-Carbaldehydes
This double-formylation and cyclization sequence is the industry standard for constructing the pyrazole-4-carbaldehyde core directly from hydrazones[1][2].
Hydrazone Formation: Condense the substituted acetophenone with an arylhydrazine (e.g., phenylhydrazine) in ethanol under reflux for 4-5 hours.
Validation Checkpoint: TLC must show complete consumption of the starting ketone.
Vilsmeier-Haack Reagent Preparation: In a dry flask under an inert atmosphere, cool anhydrous DMF (4 mL/mmol) to 0 °C. Add
POCl3
(3.0 equivalents) dropwise. Stir for 30 minutes to form the active Vilsmeier complex. Note: Anhydrous conditions are critical; the presence of water will prematurely hydrolyze the complex[1].
Cyclization: Add the hydrazone (1.0 equivalent) to the complex. Gradually warm the mixture to room temperature, then heat to 80 °C for 4 hours[1].
Quenching & Isolation: Pour the mixture onto crushed ice and neutralize with dilute NaOH. The resulting precipitate is filtered, dried, and purified via flash column chromatography (ethyl acetate/petroleum ether)[1].
Step-by-step workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
This base-catalyzed condensation is highly valuable for synthesizing
α,β
-unsaturated compounds from the C-4 aldehyde[3].
Reaction Setup: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a water-ethanol mixture[3].
Catalysis: Add a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) to deprotonate the active methylene[3].
Propagation: Stir at room temperature or under gentle heating. The reaction is thermodynamically driven forward by the precipitation of the highly conjugated alkene product.
Validation Checkpoint: Monitor via TLC. The newly formed product will exhibit a strong bathochromic shift under UV light due to the extended conjugation of the newly formed carbon-carbon double bond.
Case Studies in Drug Development
1. Fluorinated Scaffolds for Agrochemicals & Pharmaceuticals
The incorporation of trifluoromethyl groups—such as in 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes—significantly alters the lipophilicity and metabolic stability of the resulting candidates. Because of the high carbon-fluorine bond energy and extreme electronegativity, these specific substitutions are heavily utilized in developing robust insecticides (e.g., fipronil analogs) and target-specific pharmaceuticals[1].
2. Domino Annulations for Fused Heterocycles
Reacting 1,3-diaryl substituted pyrazole-4-carbaldehydes with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 3-methyl-5-aminopyrazole yields complex, partially hydrogenated pyrazolo[3,4-b]pyridone systems in a single pot (48–75% yield). The regioselectivity of this multicomponent reaction is strictly controlled by the initial Knoevenagel condensation at the highly reactive C-4 aldehyde, proving the architectural utility of the pyrazole-4-carbaldehyde core[5].
References
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
Source: PMC (National Institutes of Health)
URL:[Link]
Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione
Source: ResearchGate
URL:[Link]
In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot
Source: ACS Publications
URL:[Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity
Source: ResearchGate
URL:[Link]
Comparative Guide to Pyrazole-Derived Kinase Inhibitors: Scaffold Mechanics, Selectivity, and Clinical Efficacy
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in small-molecule inhibitors dictate profound shifts in kinase selectivity and clinical outcomes. The pyrazole ring has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in small-molecule inhibitors dictate profound shifts in kinase selectivity and clinical outcomes. The pyrazole ring has emerged as a privileged scaffold in targeted oncology and immunology. Due to its synthetic accessibility, conformational rigidity, and exceptional ability to act as a bioisostere for the adenine ring of ATP, the pyrazole core is foundational to several FDA-approved protein kinase inhibitors (PKIs)[1].
This guide objectively compares the performance of prominent pyrazole-derived inhibitors against structurally distinct alternatives, detailing the mechanistic causality behind their selectivity, providing quantitative binding data, and outlining a self-validating experimental protocol for IC50 determination.
Case Study: JAK Inhibitors (Pyrazole vs. Pyrrolopyrimidine)
The Janus kinase (JAK) family is a critical node in cytokine signaling. Inhibiting specific JAK isoforms allows for highly targeted therapeutic interventions. Here, we compare Ruxolitinib (a pyrazole derivative) with Tofacitinib (a pyrrolopyrimidine derivative).
Mechanistic Causality & Selectivity
When Ruxolitinib enters the ATP-binding pocket, the nitrogen atoms of its pyrazole core form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[1]. This anchors the molecule, allowing its cyclopentyl group to perfectly complement the shape of the JAK1 and JAK2 catalytic domains, locking them in the active DFG-in state[2].
Conversely, Tofacitinib utilizes a pyrrolopyrimidine scaffold that is sterically and electronically optimized for the JAK3 binding pocket[2]. This structural divergence dictates their clinical application: Ruxolitinib’s potent JAK2 inhibition is essential for treating myeloproliferative neoplasms driven by JAK2 V617F mutations, whereas Tofacitinib’s JAK3 preference effectively blocks common
γ
-chain cytokine signaling (IL-2, IL-4, IL-15) to treat autoimmune diseases like rheumatoid arthritis[3].
Diagram 1: JAK-STAT signaling pathway and targeted intervention by Ruxolitinib and Tofacitinib.
Case Study: ALK Inhibitors (Aminopyrazole vs. Carbazole)
In the treatment of ALK-positive non-small cell lung cancer (NSCLC), Crizotinib (an aminopyrazole derivative) established the baseline for targeted therapy. However, we must compare it against next-generation alternatives like Alectinib (a carbazole derivative) to understand how scaffold evolution overcomes acquired resistance.
Overcoming Gatekeeper Mutations
Crizotinib relies on its aminopyrazole core to competitively inhibit ATP binding at the ALK catalytic site[1]. However, prolonged treatment invariably selects for resistance, most notably the L1196M "gatekeeper" mutation. The substitution of leucine with a bulky methionine creates severe steric hindrance, physically blocking the aminopyrazole core from accessing the pocket[5].
Alectinib abandons the pyrazole in favor of a highly rigid, linear carbazole scaffold. This unique geometry allows Alectinib to bypass the mutated methionine residue entirely. By avoiding this steric clash, Alectinib restores sub-nanomolar affinity against the L1196M mutant and provides superior central nervous system (CNS) penetration compared to Crizotinib[6],[5].
Quantitative Performance Data
Table 2: ALK Inhibitor Efficacy and Resistance Profiling
To independently verify the IC50 values of pyrazole-derived inhibitors, a standard protocol is insufficient without built-in quality control. The following methodology is a self-validating system that incorporates the Z'-factor calculation —a statistical parameter that quantifies assay robustness. A Z'-factor > 0.5 confirms that the assay can accurately resolve IC50 differences between structural analogs[4].
Step-by-Step Methodology
Reagent Preparation : Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Pre-Incubation : In a 384-well low-volume microplate, combine 5 µL of recombinant target kinase (e.g., JAK2 or ALK), 2.5 µL of the inhibitor dilution, and 2.5 µL of kinase assay buffer.
Validation Controls: Include 16 wells of positive control (DMSO only, representing 0% inhibition) and 16 wells of negative control (buffer substituted for enzyme, representing 100% inhibition).
Incubate for 30 minutes at room temperature to allow the pyrazole core to equilibrate within the hinge region.
Reaction Initiation : Add 5 µL of an ATP and fluorescently-labeled peptide substrate mixture to all wells.
Reaction Termination : After exactly 60 minutes, add 5 µL of an EDTA-based stop buffer. EDTA chelates the Mg²⁺ ions required for catalytic activity, instantly halting the reaction[4].
Detection : Measure the fluorescence intensity or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a high-throughput microplate reader.
Data Validation & Analysis :
Calculate the Z'-factor using the formula: Z' = 1 -[3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|].
Causality Check : If Z' < 0.5, discard the plate; the signal-to-noise ratio is too low to trust the biological readout.
If Z' > 0.5, plot the percentage of inhibition against the log[inhibitor] concentration and fit the data to a 4-parameter sigmoidal dose-response curve to derive the exact IC50.
Diagram 2: Self-validating fluorescence-based kinase assay workflow for IC50 determination.
References
Comparative Analysis of JAK Inhibitor Selectivity , BenchChem. 4
Ruxolitinib and tofacitinib in vitro kinase binding and inhibition , ResearchGate.2
The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders , NIH. 3
New generation anaplastic lymphoma kinase inhibitors , NIH. 7
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies , MDPI. 1
ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond , NIH. 5
A Guide to the Safe Disposal of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
This guide provides comprehensive, step-by-step procedures for the safe disposal of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, a chemical intermediate vital to ongoing research and development in the pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe disposal of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, a chemical intermediate vital to ongoing research and development in the pharmaceutical sector. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, is predicated on the principles of waste minimization, hazard identification, and appropriate segregation. Never dispose of organic substances down laboratory drains.[2] All waste must be collected in designated, properly labeled containers.[3]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile should be handled as a substance that may cause skin and eye irritation.[1][4] Therefore, appropriate PPE is mandatory during all handling and disposal procedures.
Personal Protective Equipment (PPE)
Specifications
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Nitrile gloves.
Body Protection
A laboratory coat to protect skin and clothing.
Footwear
Closed-toe shoes.
Table 1: Required Personal Protective Equipment (PPE) for handling 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[2]
Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to the disposal of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile, from initial waste generation to final collection.
Figure 1: A high-level overview of the disposal workflow for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Solid Waste: Collect unreacted 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile and any materials contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper) in a designated, sealed container.
Liquid Waste: Solutions containing 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile should be collected in a separate, designated "Organic Liquid" waste container.[2] As this compound does not contain halogens, it should be placed in a "Halogen-Free Organic Waste" container.
Sharps Waste: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.
Container Selection and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
Container Type: Use chemically resistant containers with secure lids. For liquid waste, ensure the container is compatible with organic solvents.
Labeling: Each container must be labeled with the following information:
"Hazardous Waste"
The full chemical name: "3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile"
The primary hazards (e.g., "Irritant")
The date the waste was first added to the container.
Waste Collection and Storage
Accumulate waste in a designated satellite accumulation area within the laboratory.
Location: Store waste containers in a secondary containment bin within a fume hood or a designated, well-ventilated storage cabinet.
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; a good practice is to fill to no more than 90% capacity.[3]
Arranging for Professional Disposal
The final and most critical step is to ensure the waste is handled by a licensed and approved waste disposal company.
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of chemical waste.
Provide Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup scheduling and internal handling procedures.[2]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate action is necessary.
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] If irritation persists, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[1]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
In Case of Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[5] If they feel unwell, seek medical advice.[1]
In Case of Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid waste container. Clean the spill area thoroughly.
Large Spills: Evacuate the immediate area and contact your institution's EHS office for assistance.
The Chemistry of Disposal Considerations
The structure of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile contains a pyrazole ring and a nitrile group. While pyrazoles are a diverse class of heterocycles with a wide range of biological activities, the nitrile group (-C≡N) is of particular note for disposal.[6][7][8] Organic solvents containing a nitrile group can produce hazardous hydrogen cyanide (HCN) gas if not handled and disposed of correctly, particularly if mixed with strong acids or subjected to improper incineration.[9] This underscores the importance of segregating this waste stream and entrusting its disposal to professionals who can employ appropriate treatment methods, such as high-temperature incineration with afterburners and scrubbers, to ensure complete and safe destruction.[10]
References
3-(4-FORMYL-1H-PYRAZOL-1-YL)PROPANENITRILE — Chemical Substance Information.
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The Disposal of Chemical Laboratory Wastes - P2 InfoHouse.
Treatment and disposal of chemical wastes in daily laboratory work.
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate.
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile | SCBT - Santa Cruz Biotechnology.
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC.
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications.
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A.